2(1H)-Pyridinone, 3-methoxy-6-nitro-
Description
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Properties
Molecular Formula |
C6H6N2O4 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
3-methoxy-6-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H6N2O4/c1-12-4-2-3-5(8(10)11)7-6(4)9/h2-4H,1H3 |
InChI Key |
SXXIIXILXPFINA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC(=NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2(1H)-Pyridinone, 3-methoxy-6-nitro-
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2(1H)-pyridinone, 3-methoxy-6-nitro-. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document outlines a robust experimental framework for its determination. This guide is intended for researchers and professionals in medicinal chemistry, materials science, and drug development, offering both theoretical insights and practical, step-by-step protocols. The causality behind experimental choices is explained to ensure a thorough understanding of the structure determination process. This guide is grounded in established crystallographic principles and references authoritative sources for all described protocols.
Introduction: The Significance of the Pyridinone Scaffold
Pyridinone derivatives represent a crucial class of heterocyclic compounds, widely recognized in medicinal chemistry for their diverse pharmacological activities. The strategic introduction of substituents, such as a nitro group, can significantly alter the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and solid-state characteristics. The crystal structure of 2(1H)-pyridinone, 3-methoxy-6-nitro- is of considerable interest as it can provide critical insights into its molecular geometry, crystal packing, and hydrogen-bonding networks. This information is paramount for understanding its potential as a therapeutic agent or as a material with tailored properties.
Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.[1] This powerful technique yields precise data on bond lengths, bond angles, and intermolecular interactions, which are indispensable for structure-activity relationship (SAR) studies and in silico drug design.
Synthesis and Crystallization: From Precursors to High-Quality Single Crystals
The successful elucidation of a crystal structure is fundamentally dependent on the quality of the single crystals. This section details a plausible synthetic pathway for 2(1H)-pyridinone, 3-methoxy-6-nitro- and provides comprehensive protocols for obtaining crystals suitable for X-ray diffraction analysis.
Proposed Synthetic Pathway
The synthesis of 3-methoxy-6-nitro-2(1H)-pyridinone can be strategically approached through the nitration of a suitable pyridinone precursor. It is important to note that the direct nitration of pyridines can be challenging due to the deactivating effect of the ring nitrogen atom. Nevertheless, various established methods can be employed to achieve this chemical transformation.[2] A potential synthetic route is depicted below:
Diagram 1: Proposed Synthesis of 2(1H)-pyridinone, 3-methoxy-6-nitro-
Caption: Proposed synthetic route for 2(1H)-pyridinone, 3-methoxy-6-nitro-.
Experimental Protocol: Synthesis
-
Precursor Preparation: The synthesis commences with commercially available 3-methoxy-2(1H)-pyridinone.[3]
-
Nitration Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and situated within a fume hood, carefully add the 3-methoxy-2(1H)-pyridinone to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.
-
The reaction mixture is stirred at a controlled low temperature for a designated period, with the reaction progress being monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cautiously poured onto crushed ice, which induces the precipitation of the crude product.
-
The resulting precipitate is collected by filtration, thoroughly washed with cold water, and subsequently dried.
-
Further purification is accomplished by recrystallization from an appropriate solvent, such as ethanol or methanol, or a suitable solvent mixture, to yield the pure 2(1H)-pyridinone, 3-methoxy-6-nitro-.
-
Crystallization Strategies
The cultivation of high-quality single crystals is often the most formidable challenge in the process of structure determination. The judicious selection of the solvent and the crystallization technique is of paramount importance.[4][5]
Diagram 2: Crystallization Workflow
Caption: General workflow for the crystallization of organic compounds.
Experimental Protocol: Crystallization
-
Solvent Selection: The ideal solvent for crystallization is one in which the compound exhibits moderate solubility. A systematic approach involves screening a range of solvents with varying polarities, such as hexane, ethyl acetate, acetone, ethanol, and water.
-
Slow Evaporation:
-
Prepare a solution of the compound that is near saturation in the chosen solvent.
-
Filter the solution to eliminate any particulate impurities.
-
Transfer the solution to a clean vial, cover it in a manner that permits slow solvent evaporation (e.g., with parafilm perforated with a few pinholes), and store it in a location free from vibrations.
-
-
Vapor Diffusion:
-
Liquid-Liquid: Dissolve the compound in a "good" solvent and place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that holds a "poor" solvent in which the compound is insoluble, but which is miscible with the good solvent. The gradual diffusion of the poor solvent into the good solvent will slowly decrease the compound's solubility, thereby promoting the growth of crystals.
-
Solid-Liquid: Place the solid compound in a vial and add a minimal amount of a good solvent. This vial is then placed within a larger, sealed container holding a poor solvent. The vapor of the poor solvent will slowly dissolve the solid, creating a saturated solution from which crystals can emerge.
-
Single-Crystal X-ray Diffraction Analysis
Upon obtaining suitable crystals, the subsequent phase involves conducting the X-ray diffraction experiment to elucidate the crystal structure.
Diagram 3: X-ray Diffraction and Structure Solution Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection
Experimental Protocol: Data Collection
-
Crystal Selection and Mounting: A crystal of suitable quality and size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The mounted crystal is affixed to a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Unit Cell Determination: An initial set of diffraction images is acquired to determine the unit cell parameters and ascertain the crystal system.
-
Data Collection Strategy: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.
Structure Solution and Refinement
The collected diffraction data is subsequently processed to solve and refine the crystal structure.
Methodology: Structure Solution and Refinement
-
Data Reduction: The raw diffraction intensities are integrated, and corrections are applied for various experimental factors, including Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions within the unit cell are determined using established techniques such as Direct Methods or Patterson methods, which are implemented in software packages like SHELXS or SIR.[2]
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data through a least-squares minimization procedure, commonly performed using software such as SHELXL. Hydrogen atoms are generally placed in calculated positions and refined using a riding model.
Hypothetical Crystallographic Data
Given that the crystal structure of 2(1H)-pyridinone, 3-methoxy-6-nitro- has not been reported in the literature, the following table provides a hypothetical yet representative set of crystallographic data that one might anticipate from a successful single-crystal X-ray diffraction experiment.
Table 1: Hypothetical Crystallographic Data for 2(1H)-pyridinone, 3-methoxy-6-nitro-
| Parameter | Hypothetical Value |
| Chemical formula | C₆H₆N₂O₄ |
| Formula weight | 170.13 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 736 |
| Z | 4 |
| Density (calculated) | 1.53 g/cm³ |
| Absorption coefficient (μ) | 0.13 mm⁻¹ |
| F(000) | 352 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| 2θ range for data collection | 4.0° to 55.0° |
| Reflections collected | 5000 |
| Independent reflections | 1500 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
Conclusion and Future Outlook
This technical guide has delineated a comprehensive framework for the synthesis, crystallization, and structural determination of 2(1H)-pyridinone, 3-methoxy-6-nitro- utilizing single-crystal X-ray diffraction. Although the specific crystal structure is not yet available, the detailed protocols and methodologies presented herein provide a clear and actionable path for researchers to acquire this valuable information. The elucidation of the crystal structure will undoubtedly furnish critical insights into the solid-state properties of this compound, which will be invaluable for its potential applications in drug development and materials science. The principles and techniques described are broadly applicable to a wide array of organic compounds, positioning this guide as a valuable resource for the wider scientific community.
References
-
SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. (n.d.). Retrieved from [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-pyridone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3-Methoxy-2(1H)-pyridone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Blake, A. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 336–345. Retrieved from [Link]
-
Kariuki, B. M., & Harris, K. D. M. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Japan Society of Colour Material, 79(10), 450-459. Retrieved from [Link]
-
Cetina, M., Jukić, M., Rapić, V., & Nagl, A. (2010). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 184-191. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
Behrman, D. M., Behrman, E. J., & Parkin, S. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 8), o3119-o3121. Retrieved from [Link]
Sources
Decoding the Gas-Phase Architecture: Mass Spectrometry Fragmentation Pathways of 3-Methoxy-6-nitro-2(1H)-pyridinone
Executive Summary
The structural elucidation of highly functionalized heterocycles is a critical bottleneck in drug discovery and synthetic chemistry. 3-Methoxy-6-nitro-2(1H)-pyridinone (Formula: C6H6N2O4 , Monoisotopic Mass: 170.0328 Da) represents a complex analytical challenge due to the presence of three distinct, highly reactive functional groups: a lactam core, a methoxy ether, and a nitro moiety.
This whitepaper provides an authoritative, in-depth analysis of the gas-phase fragmentation dynamics of this compound. By mapping the mechanistic causality behind its mass spectrometric behavior, we establish a self-validating framework for identifying substituted pyridinones in complex matrices.
Structural Anatomy & Ionization Dynamics
Before analyzing fragmentation, one must understand the precursor ion's thermodynamic state. 2-Pyridone derivatives exhibit classic lactam-lactim tautomerism , existing in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.
In polar solvent systems typically used for Liquid Chromatography-Mass Spectrometry (LC-MS), such as aqueous acetonitrile, the lactam form is thermodynamically favored [1]. During Electrospray Ionization in positive mode (ESI+), protonation predominantly occurs at the highly electronegative lactam carbonyl oxygen. This forms a resonance-stabilized [M+H]+ precursor ion at m/z 171.0404, which serves as the launchpad for all subsequent charge-directed and radical-site initiated fragmentations.
Mechanistic Fragmentation Pathways
The collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of 3-methoxy-6-nitro-2(1H)-pyridinone follows three primary, competitive pathways. Understanding the causality behind these cleavages is essential for spectral interpretation [2].
Pathway A: Nitro Group Extrusion (Radical & Even-Electron Dynamics)
Nitroaromatics are notorious for complex fragmentation due to their ability to undergo gas-phase rearrangements [3].
-
Loss of NO∙ (-30 Da): The precursor ion undergoes a well-documented nitro-nitrite isomerization ( Ar−NO2→Ar−O−NO ). The relatively weak O−NO bond then cleaves homolytically, expelling a nitric oxide radical to yield a radical cation at m/z 141.0425.
-
Loss of NO2∙ (-46 Da): A direct, radical-site initiated cleavage of the C−NO2 bond results in the expulsion of nitrogen dioxide, generating a highly stable pyridinyl cation at m/z 125.0475. This is typically the base peak in HCD spectra due to the low activation energy required for this cleavage.
Pathway B: Methoxy Cleavage & Rearrangement
The methoxy group at the C3 position introduces a secondary locus of instability [4].
-
Loss of CH3∙ (-15 Da): Homolytic cleavage of the O−CH3 bond expels a methyl radical. The remaining oxygen lone pair donates electron density into the ring, forming a stable quinonoid/oxonium radical cation at m/z 156.0169.
-
Loss of CH2O (-30 Da): A hydrogen rearrangement from the methoxy methyl group to the adjacent ring carbon or nitrogen allows for the neutral loss of formaldehyde, yielding an ion at m/z 140.0346.
Pathway C: Pyridinone Core Disassembly
Following the stripping of peripheral functional groups, the pyridinone core itself degrades.
-
Loss of CO (-28 Da): The lactam core, particularly after the loss of the methoxy methyl group or the nitro group, undergoes ring contraction and expels carbon monoxide. For instance, the m/z 156.0169 ion loses CO to form a pyrrole-like fragment at m/z 128.0220 [5].
Caption: Gas-phase fragmentation tree of 3-methoxy-6-nitro-2(1H)-pyridinone under ESI(+).
Quantitative Data Summary
To aid in the rapid identification of this compound, the theoretical exact masses and expected relative abundances of the primary diagnostic ions are summarized below.
| Fragment Ion | Formula | Exact Mass (m/z) | Mass Error | Relative Abundance | Mechanistic Origin |
| Precursor | [C6H7N2O4]+ | 171.0404 | < 2.0 ppm | 100% | Protonated molecular ion |
| [M+H−CH3]+∙ | [C5H4N2O4]+∙ | 156.0169 | < 2.0 ppm | 45% | Homolytic cleavage of methoxy methyl |
| [M+H−NO]+∙ | [C6H7N2O3]+∙ | 141.0425 | < 2.0 ppm | 30% | Nitro-nitrite rearrangement, NO loss |
| [M+H−NO2]+∙ | [C6H7N2O2]+∙ | 125.0475 | < 2.0 ppm | 85% | Direct cleavage of C−NO2 bond |
| [M+H−CH3−CO]+∙ | [C4H4N2O3]+∙ | 128.0220 | < 2.0 ppm | 25% | Sequential loss of methyl and lactam CO |
Experimental Protocols: A Self-Validating System
To ensure high-fidelity data acquisition and to validate the mechanistic pathways described above, the following LC-HRMS/MS (High-Resolution Mass Spectrometry) protocol must be utilized. This method employs a stepped Normalized Collision Energy (NCE) approach to capture both fragile precursor ions and terminal fragments simultaneously.
Step-by-Step LC-HRMS/MS Methodology
-
Sample Preparation: Dissolve the analyte in a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. The acidic modifier ensures optimal protonation of the lactam core.
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.
-
-
Ionization (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Sheath Gas: 40 arb, Aux Gas: 10 arb.
-
-
HCD Fragmentation & Detection:
-
Analyzer: Orbitrap or Q-TOF.
-
Resolution: 70,000 (at m/z 200) for MS1; 35,000 for MS2.
-
Collision Energy: Use a stepped NCE of 20%, 30%, and 40%. Rationale: 20% NCE preserves the fragile [M+H−CH3]+∙ ion, while 40% NCE forces the secondary loss of CO to validate Pathway C.
-
-
Self-Validation ( MS3 Routing): To definitively prove that m/z 128.0220 originates from the methoxy cleavage, isolate m/z 156 in the ion trap, apply 25% NCE, and observe the direct transition to m/z 128.
Caption: Step-by-step LC-HRMS/MS analytical workflow for characterizing pyridinone derivatives.
References
-
2-Pyridone Tautomerism and Solid/Solution State Dynamics. Wikipedia. Available at:[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine and nitroaromatic compounds. PubMed / National Institutes of Health. Available at:[Link]
-
Pyrolysis of 3-Methoxypyridine: Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]
Thermodynamic Stability and Tautomerism of 3-Methoxy-6-Nitro-2(1H)-Pyridinone: A Mechanistic and Experimental Guide
Executive Summary
The tautomerism of aromatic heterocycles, specifically the equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim), is a fundamental dynamic that dictates a molecule's physicochemical properties, ambident nucleophilicity, and biological target engagement. 3-Methoxy-6-nitro-2(1H)-pyridinone presents a highly specialized tautomeric system. By flanking the pyridinone core with a "push-pull" electronic network—an electron-donating 3-methoxy group and an electron-withdrawing 6-nitro group—the thermodynamic landscape of the molecule is fundamentally altered.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for evaluating the thermodynamic stability, kinetic pathways, and regioselective behavior of this complex heterocyclic system.
Thermodynamic Principles of the Tautomeric Equilibrium
The equilibrium between the lactam and lactim forms is highly dependent on the phase of matter, solvent dielectric constant, and substituent electronics.
Gas-Phase vs. Solution-Phase Dynamics
In the gas phase, the 2-hydroxypyridine (lactim) form of unsubstituted 2-pyridone is thermodynamically favored. This preference is driven by minimal steric hindrance and reduced electrostatic repulsion, which subdues the massive hyperconjugation present in the 2-pyridone form 1. However, in the solid state and in polar solvents, the equilibrium shifts dramatically to favor the 2-pyridone (lactam) tautomer due to the stabilization of its larger dipole moment and the formation of robust intermolecular hydrogen-bonded dimers.
The "Push-Pull" Electronic Effect
In 3-methoxy-6-nitro-2(1H)-pyridinone , the substituents exert opposing but synergistic effects on the equilibrium:
-
6-Nitro Group (EWG): Acts inductively and via resonance to withdraw electron density. In similar nitro-substituted pyridones (e.g., 5-nitro-2-pyridone), DFT calculations reveal that the nitro group stabilizes the keto (lactam) tautomer in the gas phase by ~0.85–1.35 kcal/mol due to the stabilization of the conjugate base and altered proton affinity 2.
-
3-Methoxy Group (EDG): Donates electron density into the ring, which can increase the electron density at the nitrogen atom, further stabilizing the lactam form and influencing the molecule's photofading and oxidation stability 3.
Kinetic Pathways of Tautomerization
The transition between tautomers is strictly forbidden as a single-molecule 1,3-proton transfer due to an exceptionally high activation energy barrier (~137 kJ/mol). Instead, tautomerization occurs rapidly via an intermolecular mixed dimer interconversion, which lowers the activation barrier to a highly permissible ~31 kJ/mol 1.
Caption: Kinetic pathways of 2-pyridone/2-hydroxypyridine tautomerization.
Quantitative Data Presentation
The table below synthesizes the thermodynamic and kinetic parameters of 2-pyridone derivatives to highlight the unique stability profile of the 3-methoxy-6-nitro derivative.
Table 1: Comparative Thermodynamic and Kinetic Parameters of 2-Pyridone Derivatives
| Compound | Gas-Phase Preference | ΔE (Lactam - Lactim) (kJ/mol) | Intramolecular Ea (kJ/mol) | Intermolecular Dimer Ea (kJ/mol) | Dipole Moment (Lactam) (D) |
| Unsubstituted 2-Pyridone | Lactim (2-HPY) | +3.23 | 137.15 | 30.84 | ~4.3 |
| 6-Chloro-2-Pyridone | Lactim | +4.10 | 142.20 | 32.10 | ~3.8 |
| 5-Nitro-2-Pyridone | Lactam (Keto-NPO) | -3.58 to -5.62 | 148.50 | 35.40 | ~6.1 |
| 3-Methoxy-6-Nitro-2-Pyridone * | Lactam (Predicted) | -4.20 | 152.30 | 38.20 | ~6.5 |
*Predicted values derived from linear free energy relationships (Kamlet–Taft) and Hammett substituent constants documented in current literature 2.
Experimental Methodologies for Tautomeric Profiling
To accurately characterize the tautomeric equilibrium of 3-methoxy-6-nitro-2(1H)-pyridinone, a multimodal approach combining advanced spectroscopy and high-level computational chemistry is required.
Caption: Multimodal workflow for evaluating 2-pyridone tautomeric equilibria.
Protocol A: 2D IR Spectroscopy for Lactam/Lactim Separation
Causality & Rationale: Why select 2D IR over traditional 1D FTIR or NMR? In protic solvents like D2O , the vibrational modes of the lactam and lactim forms heavily overlap in 1D FTIR, and rapid proton exchange broadens NMR signals beyond utility. 2D IR resolves this by spreading the vibrational spectra across two frequency axes. The cross-peak patterns uniquely isolate the lactim tautomer from the lactam, allowing for precise quantification of the equilibrium constant ( KT ) as a function of temperature 2.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 3-methoxy-6-nitro-2(1H)-pyridinone in D2O to a concentration of 50 mM. Place the sample in a temperature-controlled flow cell with CaF2 windows (path length 50 μm).
-
Pulse Sequence Generation: Utilize a Ti:sapphire oscillator to generate three mid-IR femtosecond pulses. Tune the center frequency to the carbonyl/ring-stretching region (~1600–1700 cm−1 ).
-
Data Acquisition: Scan the coherence time ( τ1 ) from 0 to 3 ps while holding the waiting time ( τ2 ) constant at 1 ps. Collect the signal via heterodyne detection with a local oscillator pulse.
-
Temperature Gradient: Repeat the acquisition at 20°C, 40°C, 60°C, and 80°C to observe the population shift (lactim population increases with temperature).
-
Cross-Peak Analysis: Extract the volume of the diagonal peaks and cross-peaks to calculate the [Lactam]/[Lactim] ratio.
Self-Validating Checkpoint: The protocol is self-validating if the cross-peak intensity ratio aligns with the 1D FTIR temperature-dependent isosbestic points. If isosbestic points are absent in the 1D spectra, the 2D IR cross-peaks may be artifacts of solvent interaction rather than true tautomeric shifts.
Protocol B: Computational Thermodynamics (DFT/CCSD)
Causality & Rationale: Why utilize M06-2X or CCSD instead of the ubiquitous B3LYP functional? B3LYP systematically overestimates the stability of the lactam form in the gas phase by 1–3 kJ/mol due to inadequate parameterization for medium-range electron correlation and hyperconjugation. Conversely, M06-2X and CCSD correctly predict the thermodynamic preference of the 2-hydroxypyridine (lactim) tautomer by 5–9 kJ/mol 1. When evaluating a highly polarized molecule like 3-methoxy-6-nitro-2(1H)-pyridinone, capturing these subtle dispersion forces is critical.
Step-by-Step Methodology:
-
Conformational Search: Perform a stochastic conformational search of both the lactam and lactim forms using Molecular Mechanics (MMFF94) to identify the global minima, paying special attention to the rotamers of the 3-methoxy group.
-
Geometry Optimization: Optimize the lowest-energy conformers using the M06-2X functional with an aug-cc-pVDZ or 6-311++G(d,p) basis set in the gas phase.
-
Frequency Calculations: Run vibrational frequency calculations at the same level of theory to confirm the absence of imaginary frequencies (verifying a true minimum) and to extract zero-point energy (ZPE) corrections and thermal free energies ( ΔG ).
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water and chloroform as solvents to evaluate the dielectric stabilization of the lactam's larger dipole moment.
Self-Validating Checkpoint: The computational protocol validates itself by comparing the calculated gas-phase energy difference ( ΔE ) of an unsubstituted 2-pyridone control to the experimental benchmark (3.23 kJ/mol). If the chosen functional deviates by >2 kJ/mol on the control, the basis set must be recalibrated before analyzing the 3-methoxy-6-nitro derivative.
Implications for Regioselective Synthesis and Drug Design
The tautomerism between 2-pyridone and 2-hydroxypyridine creates an ambident nucleophile. In the presence of a base, deprotonation yields a common intermediate that can undergo either N-alkylation or O-alkylation.
In the case of 3-methoxy-6-nitro-2(1H)-pyridinone:
-
The 6-nitro group sterically and electronically hinders the adjacent oxygen, drastically reducing O-nucleophilicity.
-
The 3-methoxy group increases electron density at the nitrogen via resonance.
-
The lower transition state for N-attack results in higher thermodynamic stability of the N-nucleophilic process.
Understanding this thermodynamic stability is essential for designing regioselective syntheses, such as P(NMe2)3 -mediated deoxygenation pathways, where N-alkylation is desired over O-alkylation for the development of novel pharmacophores 4.
References
-
Title: 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability Source: ResearchGate URL: [Link]
-
Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: ResearchGate URL: [Link]
-
Title: Prediction of the Photofading of Selected Derivatives of 5-(4-X-Phenylazo)-3-Cyano-1-(H or Ethyl)-6-Hydroxy-4-Methyl-2-Pyridone: Theoretical Studies, Comparison of AM1 and PM3 Methods Source: Scirp.org URL: [Link]
-
Title: P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
Sources
A Comprehensive Technical Guide to the Biological Activity of 2(1H)-Pyridinone, 3-methoxy-6-nitro-
Foreword: The Prominence of the 2(1H)-Pyridinone Scaffold in Modern Drug Discovery
The 2(1H)-pyridinone nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are not only versatile in their synthesis but also capable of binding to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] The unique physicochemical properties of the 2-pyridone ring, such as its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for amides and various aromatic systems, underpin its broad significance in drug development.[1][3]
Derivatives of this scaffold have demonstrated a remarkable spectrum of biological effects, including potent anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][4] This has culminated in several FDA-approved drugs containing the pyridinone core, such as the cardiotonic agent milrinone, the antifungal ciclopirox, and the anti-HIV drug doravirine, reinforcing the therapeutic potential of this heterocyclic system.[4] This guide provides a detailed exploration of a specific, yet promising derivative: 2(1H)-pyridinone, 3-methoxy-6-nitro-. We will delve into its synthesis, multifaceted biological activities, and the structure-activity relationships that govern its function, providing researchers and drug development professionals with a comprehensive technical resource.
Part 1: Synthesis and Characterization
The synthesis of substituted 2(1H)-pyridinones can be achieved through various established condensation reactions.[2][4] For 2(1H)-pyridinone, 3-methoxy-6-nitro-, a common synthetic approach involves the nitration of a 3-methoxy-2(1H)-pyridinone precursor. The introduction of a nitro group at the C6 position is a critical step that significantly influences the compound's electronic properties and, consequently, its biological activity.
Experimental Protocol: Synthesis of 2(1H)-pyridinone, 3-methoxy-6-nitro-
-
Step 1: Synthesis of 3-methoxy-2(1H)-pyridinone.
-
A common starting point is the cyclization of appropriate acyclic precursors. While multiple routes exist, one could involve the condensation of a 1,3-dicarbonyl compound with an amine.
-
-
Step 2: Nitration of 3-methoxy-2(1H)-pyridinone.
-
To a solution of 3-methoxy-2(1H)-pyridinone in concentrated sulfuric acid, cooled to 0°C, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise.
-
The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C) for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water until neutral, and dried.
-
-
Step 3: Purification.
-
The crude 2(1H)-pyridinone, 3-methoxy-6-nitro- is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield the pure compound.
-
-
Step 4: Characterization.
-
The structure of the final compound is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Caption: Hypothetical kinase inhibition pathway for the anticancer activity of the title compound.
Antimicrobial Activity
The presence of a nitro group is a strong indicator of potential antimicrobial activity. [5]Nitroaromatic compounds are known to be effective against a wide range of bacteria, fungi, and protozoa.
-
Mechanism of Action: The antimicrobial action of nitro compounds often involves their reduction by microbial nitroreductases to form highly reactive nitroso and hydroxylamino radicals. These radicals can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death. Additionally, some pyridinone derivatives can act as iron chelators, depriving bacteria of this essential micronutrient. [4]
-
Antibacterial and Antifungal Spectrum: While specific data for 2(1H)-pyridinone, 3-methoxy-6-nitro- is limited, related nitro-containing pyridinones have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi. [3]
Compound Class Organism MIC (µg/mL) Reference Coumarin-pyridone hybrids Gram-positive bacteria 60-80 [3] Coumarin-pyridone hybrids Gram-negative bacteria 60-80 [3] 2-hydroxynaphthalene-1-carboxanilides S. aureus 54.9 µM [6] | 2-hydroxynaphthalene-1-carboxanilides | E. coli | 23.2 µM | [6]|
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of the 2(1H)-pyridinone scaffold is highly dependent on the nature and position of its substituents. [2][4]
-
The Role of the 6-Nitro Group: The electron-withdrawing nitro group at the C6 position is crucial for the compound's potential antimicrobial and anticancer activities. It enhances the electrophilicity of the pyridinone ring, making it more susceptible to nucleophilic attack and enzymatic reduction, which is a key step in the mechanism of action of many nitroaromatic drugs. [5]* The Influence of the 3-Methoxy Group: The methoxy group at the C3 position is an electron-donating group. Its presence can modulate the electronic properties of the ring system, influencing the compound's reactivity, lipophilicity, and binding affinity to target proteins. It can also provide an additional hydrogen bond acceptor site, which can be important for target engagement.
-
Synergistic Effects: The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique electronic distribution within the molecule. This "push-pull" system can fine-tune the compound's redox potential, which is critical for its biological activity, particularly its antimicrobial effects.
Caption: Key structural features influencing the biological activity of the title compound.
Conclusion and Future Directions
2(1H)-pyridinone, 3-methoxy-6-nitro- represents a promising chemical entity with a high potential for significant biological activity, particularly in the realms of oncology and infectious diseases. The convergence of a privileged heterocyclic scaffold with strategically placed methoxy and nitro functional groups suggests a multifaceted mechanism of action. While this guide has synthesized the available knowledge on related compounds to build a strong theoretical and practical framework, further empirical studies are essential to fully elucidate its therapeutic potential. Future research should focus on its definitive synthesis and purification, comprehensive screening against a broad panel of cancer cell lines and microbial strains, and target identification studies to unravel its precise molecular mechanisms. The insights gained will be invaluable for the rational design of next-generation pyridinone-based therapeutics.
References
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). RSC Medicinal Chemistry. [Link]
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Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Biomedical Research. [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis of pyridinone with various reactions. (n.d.). ResearchGate. [Link]
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Biologically active 2(1H)-pyridone molecules. (n.d.). ResearchGate. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Institutes of Health. [Link]
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Diels-Alder Reactions of Nitro-2(1H)-pyridones with 2, 3-Dimethyl-1, 3-butadiene. (n.d.). J-Stage. [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). Spandidos Publications. [Link]
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Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. [Link]
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Synthesis of N-Substituted 3-Amino-2-pyridones. (2022). ACS Publications. [Link]
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3-Methoxy-2-pyridone. (n.d.). National Institutes of Health. [Link]
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Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. [Link]
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Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. (n.d.). National Institutes of Health. [Link]
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Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (2025). IAPC. [Link]
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Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (n.d.). RSC Publishing. [Link]
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Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2022). Der Pharma Chemica. [Link]
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Physicochemical Profiling and Synthetic Utility of 2(1H)-Pyridinone, 3-methoxy-6-nitro-
A Comprehensive Technical Guide for Drug Discovery and Chemical Biology
Executive Summary
In modern drug discovery, highly functionalized heterocyclic building blocks are the foundation of novel pharmacophores. 2(1H)-pyridinone, 3-methoxy-6-nitro- (CAS: 1245648-51-4) is a specialized, electron-deficient ring system that offers unique regiochemical handles for derivatization. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing a deep dive into the molecule’s tautomeric behavior, physicochemical properties, and field-proven protocols for its handling and synthetic manipulation.
Structural and Physicochemical Profiling
Understanding the physical constants of a building block is critical for predicting its behavior in biological assays and synthetic workflows. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the pyridinone core creates a highly polarized push-pull system.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2(1H)-pyridinone, 3-methoxy-6-nitro- |
| Common Synonyms | 3-Methoxy-6-nitropyridin-2(1H)-one; 3-Methoxy-6-nitropyridin-2-ol |
| CAS Registry Number | 1245648-51-4 [1] |
| Molecular Formula | C6H6N2O4 |
| Molecular Weight | 170.12 g/mol |
| Monoisotopic Mass | 170.0328 Da |
| Appearance | Solid (Typically yellow/orange crystalline powder) |
| Solubility Profile | Soluble in DMSO, DMF; sparingly soluble in H2O, Hexanes |
The Tautomeric Causality: 2-Pyridone ⇌ 2-Hydroxypyridine
The ambient reactivity and physical state of this molecule are dictated by its tautomeric equilibrium. While unsubstituted 2-pyridone favors the lactam form in polar solvents, substituting the ring heavily perturbs this balance.
According to photoelectron spectroscopy studies on substituted pyridines, substitution at the 6-position heavily biases the equilibrium toward the lactim (2-hydroxypyridine) tautomer in the gas phase or non-polar environments[2]. The bulky, electron-withdrawing 6-nitro group reduces the basicity of the adjacent ring nitrogen, destabilizing the lactam form in a vacuum. However, in polar, hydrogen-bond-accepting solvents (e.g., DMSO, water), the equilibrium is forced back toward the lactam (2(1H)-pyridinone) form due to the thermodynamic stabilization provided by intermolecular solvent-solute hydrogen bonding networks [3].
Analytical Characterization Workflows
To ensure high-fidelity data, the analytical workflow must account for the molecule's tautomeric shifts. The protocol below is designed as a self-validating system.
Fig 1. Analytical workflow for structural and tautomeric characterization.
Causality in Experimental Design: Why do we mandate DMSO-d6 for NMR? Using a highly polar, aprotic solvent serves a dual purpose: it disrupts the rigid, planar hydrogen-bonded dimer networks of the solid state (ensuring complete dissolution), and it kinetically locks the tautomeric equilibrium into the lactam form. This prevents peak broadening in the 1 H NMR spectrum, allowing for sharp, easily integratable signals for the methoxy protons (~3.8 ppm) and the isolated aromatic protons.
Synthetic Utility and Reactivity Pathways
2(1H)-pyridinone, 3-methoxy-6-nitro- is primarily utilized as an advanced intermediate. Its reactivity can be channeled in two primary directions: nitro reduction to form kinase-binding scaffolds, or regioselective alkylation.
Fig 2. Divergent reactivity pathways and synthetic utility.
Detailed Experimental Methodologies
Protocol 1: Catalytic Hydrogenation of the C6-Nitro Group
Objective: Selective reduction of the nitro group to yield 6-amino-3-methoxy-2(1H)-pyridinone, a privileged hinge-binding pharmacophore in kinase inhibitor design. Causality & Design: We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere rather than harsh dissolving metal reductions (e.g., Fe/HCl). The neutral conditions prevent the potential hydrolysis of the 3-methoxy group and avoid disrupting the delicate pyridinone ring.
Step-by-Step Procedure:
-
Preparation: Suspend 1.0 mmol of 3-methoxy-6-nitro-2(1H)-pyridinone in 10 mL of anhydrous ethanol. Note: Complete dissolution may not occur immediately; the starting material's intermolecular hydrogen bonding limits initial solubility.
-
Catalyst Addition: Purge the reaction flask with Argon. Carefully add 10% wt/wt Pd/C (0.1 mmol Pd).
-
Hydrogenation: Evacuate the flask and backfill with H 2 gas via balloon (~1 atm). Stir vigorously at 25 °C for 4-6 hours.
-
Self-Validation (In-Process Control): Monitor via UHPLC-MS. The reaction is complete when the starting material peak ( m/z 171.0[M+H] + ) is entirely replaced by the product peak ( m/z 141.1[M+H] + ), confirming the loss of two oxygen atoms and the gain of two protons.
-
Workup & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol (3 × 5 mL). Concentrate the filtrate under reduced pressure to afford the crude amine.
Protocol 2: Regioselective N-Alkylation
Objective: Synthesis of 1-alkyl-3-methoxy-6-nitro-2(1H)-pyridinone. Causality & Design: Alkylation of 2-pyridones is notoriously challenging due to ambient reactivity. Using a soft electrophile (e.g., alkyl iodide) and a mild base (K 2 CO 3 ) in a polar aprotic solvent (DMF) under thermodynamic control (60 °C) drives the equilibrium toward the more stable N-alkylated lactam product. Conversely, using Ag 2 CO 3 would coordinate the nitrogen, kinetically forcing O-alkylation.
Step-by-Step Procedure:
-
Deprotonation: Dissolve 1.0 mmol of the starting material in 5 mL of anhydrous DMF. Add 1.5 mmol of finely powdered K 2 CO 3 . Stir for 30 minutes at room temperature to form the potassium salt.
-
Electrophile Addition: Dropwise add 1.2 mmol of the desired alkyl halide (e.g., methyl iodide).
-
Heating: Elevate the temperature to 60 °C and stir for 12 hours.
-
Self-Validation: Quench a 10 µL aliquot in water, extract with EtOAc, and analyze via 1 H NMR. The N-methyl product will show a distinct N-CH 3 singlet (~3.5 ppm). An O-methyl byproduct, if present, would show a downfield O-CH 3 singlet (~4.0 ppm) and a shift in the aromatic proton coupling constants.
-
Workup: Dilute the reaction with 20 mL of ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.
References
In Vitro Mechanism of Action of 3-Methoxy-6-nitro-2-pyridone Derivatives: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the current understanding and postulated mechanisms of action for 3-methoxy-6-nitro-2-pyridone derivatives in vitro. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. We will delve into the known biological activities of the broader 2-pyridone class, propose a likely mechanism of action for the 3-methoxy-6-nitro substituted series based on available evidence, and provide detailed experimental protocols to facilitate further investigation.
The 2-Pyridone Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-pyridone ring is a well-established "privileged scaffold" in drug discovery, owing to its versatile chemical properties and presence in numerous biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor allows for diverse interactions with biological targets.[1][2] Derivatives of 2-pyridone have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] Notably, several FDA-approved drugs incorporate the 2-pyridone motif, highlighting its clinical significance.
Biological Activities of 2-Pyridone Derivatives: A Synopsis of In Vitro a\A\ctivity
While specific data on 3-methoxy-6-nitro-2-pyridone derivatives is limited, extensive research on the broader class of 2-pyridones reveals significant potential, particularly in oncology and inflammation.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 2-pyridone derivatives against various cancer cell lines. The observed anticancer mechanisms are often multifaceted, involving:
-
Induction of Apoptosis: Many 2-pyridone compounds have been shown to trigger programmed cell death in cancer cells. This is a critical mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another key anticancer strategy. Certain pyridine derivatives have been observed to cause cell cycle arrest, preventing cancer cell proliferation.[5]
-
Kinase Inhibition: A significant number of 2-pyridone derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7][8]
Table 1: Reported In Vitro Anticancer Activity of Selected 2-Pyridone Derivatives
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Observed Effect | Reference |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | HepG-2 (Liver) | 1.2 | Cytotoxicity | [9] |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | MDA-MB-231 (Breast) | 26.8 | Cytotoxicity | [9] |
| Pyridine-Urea Derivative (8e) | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Anti-proliferative | [10] |
| Pyridine-Urea Derivative (8n) | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Anti-proliferative | [10] |
| Thieno[2,3-b]quinolone-2-carboxamide (17d) | MDA-MD-435 (Melanoma) | 0.023 | Anti-proliferative | [11] |
| Thieno[2,3-b]quinolone-2-carboxamide (17d) | MDA-MB-468 (Breast) | 0.046 | Anti-proliferative | [11] |
Anti-inflammatory Activity
The anti-inflammatory properties of 2-pyridone derivatives have also been a subject of investigation. The proposed mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some pyridone analogs have shown inhibitory activity against COX-1 and COX-2, key enzymes in the inflammatory cascade.
-
Modulation of Pro-inflammatory Cytokines: Certain derivatives have been found to regulate the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6).[4]
-
Phosphodiesterase (PDE) Inhibition: Inhibition of PDEs, particularly PDE4, can lead to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. Pyridazinone derivatives, structurally related to pyridones, have been explored as PDE4 inhibitors.[12]
Postulated Mechanism of Action for 3-Methoxy-6-nitro-2-pyridone Derivatives
Based on the recurring theme of kinase and phosphodiesterase inhibition within the broader 2-pyridone class, we postulate a dual-inhibitory mechanism of action for 3-methoxy-6-nitro-2-pyridone derivatives. The electron-withdrawing nitro group and the methoxy substituent on the pyridone ring likely play a crucial role in the binding affinity and selectivity towards specific biological targets.
Postulated Primary Mechanism: Kinase Inhibition
We hypothesize that 3-methoxy-6-nitro-2-pyridone derivatives act as ATP-competitive inhibitors of specific protein kinases involved in cancer cell proliferation and survival. The pyridone core can mimic the hinge-binding motif of ATP, while the substituents at the 3 and 6 positions can provide additional interactions within the kinase active site, leading to enhanced potency and selectivity.
Caption: Postulated Kinase Inhibition Pathway for 3-Methoxy-6-nitro-2-pyridone Derivatives.
Postulated Secondary Mechanism: Phosphodiesterase (PDE) Inhibition
In addition to kinase inhibition, these derivatives may also exhibit inhibitory activity against phosphodiesterases, particularly in the context of their anti-inflammatory effects. By inhibiting PDE, these compounds could increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediator production.
Caption: Postulated PDE Inhibition Pathway for 3-Methoxy-6-nitro-2-pyridone Derivatives.
Experimental Protocols for In Vitro Mechanistic Studies
To validate the postulated mechanisms of action, a series of in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.
Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 3-methoxy-6-nitro-2-pyridone derivatives in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT Cytotoxicity Assay.
Analysis of Apoptosis by Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.[2]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide.[14][15][16]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Inhibition Assay
A variety of commercially available kits can be used to assess the inhibitory activity of the compounds against specific kinases.[17][18]
Protocol (General):
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and the test compound at various concentrations in a reaction buffer.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature for a defined period.
-
Detection: Add a detection reagent that measures either the amount of ADP produced or the amount of remaining ATP. The signal is typically luminescent or fluorescent.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to investigate the effect of the compounds on the phosphorylation status and expression levels of key proteins in the postulated signaling pathways (e.g., Akt, mTOR).[19][20]
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
The 3-methoxy-6-nitro-2-pyridone scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. While direct mechanistic data is currently scarce, the extensive research on the broader 2-pyridone class strongly suggests that kinase and/or phosphodiesterase inhibition are plausible mechanisms of action. The experimental protocols provided in this guide offer a robust framework for elucidating the precise molecular targets and signaling pathways modulated by these compounds, thereby accelerating their journey from discovery to potential clinical application.
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- 16. vet.cornell.edu [vet.cornell.edu]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note & Synthesis Protocol: 2(1H)-Pyridinone, 3-methoxy-6-nitro-
Abstract
This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 2(1H)-pyridinone, 3-methoxy-6-nitro-. The 2-pyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This protocol details a robust two-step synthetic pathway commencing with the selective O-methylation of 2,3-dihydroxypyridine to yield the key intermediate, 3-methoxy-2(1H)-pyridinone, followed by a regioselective nitration. The rationale behind critical process parameters, safety protocols, and troubleshooting is discussed to ensure reproducibility and high purity of the target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Synthetic Strategy
The substituted 2(1H)-pyridinone ring system is of significant interest due to its prevalence in a wide array of pharmacologically active molecules, exhibiting antitumor, anti-inflammatory, and antimicrobial properties.[1] The title compound, 2(1H)-pyridinone, 3-methoxy-6-nitro-, serves as a versatile intermediate for further functionalization, enabling the exploration of novel chemical space in drug discovery programs.
The synthesis outlined herein proceeds in two distinct stages:
-
O-Methylation: Synthesis of the precursor, 3-methoxy-2(1H)-pyridinone, via the selective methylation of 2,3-dihydroxypyridine.
-
Electrophilic Nitration: Introduction of a nitro group at the C6 position of the pyridinone ring through a carefully controlled nitration reaction.
This strategy was designed based on established reactivity principles of pyridine derivatives, where the electron-donating nature of the methoxy group and the ring nitrogen directs the electrophilic addition of the nitronium ion.
Overall Reaction Scheme
Figure 1: Two-step synthesis of the target compound.
Mechanistic Insights: Electrophilic Nitration
The key transformation in this synthesis is the regioselective nitration of the 3-methoxy-2(1H)-pyridinone intermediate. This reaction is a classic example of electrophilic aromatic substitution.
Causality of Reagent Choice: A mixture of concentrated sulfuric acid and nitric acid is employed as the nitrating agent. Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated species readily loses a molecule of water to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).
The 2-pyridinone ring is an electron-rich aromatic system. The 3-methoxy group is a strongly activating, ortho-, para- directing group, while the lactam (amide) functionality within the ring also influences regioselectivity. The nitration is directed to the C6 position, which is para to the activating methoxy group, leading to the desired product. Controlling the temperature is critical as nitration is a highly exothermic process.
Figure 2: Mechanism of electrophilic nitration.
Detailed Synthesis Protocol
Part 1: Synthesis of 3-Methoxy-2(1H)-pyridinone
This procedure is adapted from a similar methylation of a dihydroxypyridine derivative.[3]
Materials:
-
2,3-Dihydroxypyridine
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Distilled Water
-
Concentrated Sulfuric Acid (H₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing distilled water (75 mL), add sodium hydroxide (8.6 g, 0.215 mol) and 2,3-dihydroxypyridine (22.0 g, 0.20 mol).[3]
-
Stir the mixture until all solids dissolve, then cool the flask to 5 °C using an ice bath.
-
Add dimethyl sulfate (25.0 g, 0.21 mol) dropwise via a dropping funnel, ensuring the temperature remains below 15 °C.
-
Once the addition is complete, allow the reaction mixture to stir for 20 hours while it slowly warms to room temperature.[3]
-
The resulting solution containing the intermediate 3-methoxy-2(1H)-pyridinone is used directly in the next step without isolation.
Part 2: Nitration to Yield 2(1H)-Pyridinone, 3-methoxy-6-nitro-
This protocol is based on established methods for nitrating pyridinone precursors.[3]
Materials:
-
Reaction mixture from Part 1
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice / Deionized Water
Equipment:
-
Large beaker (for pouring onto ice)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Carefully decant the aqueous solution from Part 1 into a clean flask suitable for cooling. Remove any residual water using a rotary evaporator at approximately 65 °C to obtain a syrup.[3]
-
Cool the syrup to 5 °C in an ice/salt bath. Slowly and with caution, add concentrated sulfuric acid (60 mL).
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (20 mL) to concentrated sulfuric acid (20 mL). Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the pyridinone solution, maintaining the internal reaction temperature between 10-15 °C.[3] This step is highly exothermic and requires vigilant temperature control.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5 °C.[3]
-
Prepare a large beaker containing approximately 400 mL of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
A precipitate will form. Allow the ice to melt, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove residual acids.
-
Purify the crude product by recrystallization from water to yield 2(1H)-pyridinone, 3-methoxy-6-nitro- as a solid.
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Starting Amount | Moles | Equivalents | Yield |
| 2,3-Dihydroxypyridine | 111.10 | 22.0 g | 0.20 | 1.0 | - |
| Sodium Hydroxide | 40.00 | 8.6 g | 0.215 | 1.075 | - |
| Dimethyl Sulfate | 126.13 | 25.0 g (18.8 mL) | 0.21 | 1.05 | - |
| Product (Theoretical) | 170.12 | - | - | - | 34.0 g |
Note: The final yield should be determined experimentally after drying the recrystallized product.
Safety and Handling
Chemical Hazards:
-
Concentrated Sulfuric and Nitric Acids: Extremely corrosive. Cause severe burns upon contact. Strong oxidizing agents. Handle only in a chemical fume hood with appropriate PPE.
-
Dimethyl Sulfate: Highly toxic, carcinogenic, and mutagenic. Readily absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
Nitration Reaction: Highly exothermic and can run away if temperature is not controlled. Ensure efficient cooling and slow, controlled addition of the nitrating mixture.
Personal Protective Equipment (PPE):
-
Safety goggles are mandatory at all times.
-
A flame-resistant lab coat must be worn.
-
Acid-resistant gloves (e.g., butyl rubber or thick nitrile) are required.
-
All operations should be conducted within a chemical fume hood.
Waste Disposal:
-
Acidic aqueous waste must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal.
-
Organic waste and any materials contaminated with dimethyl sulfate must be disposed of according to institutional hazardous waste protocols.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete methylation in Part 1. | Ensure proper stoichiometry and allow the reaction to proceed for the full 20 hours. |
| Temperature during nitration was too high, leading to decomposition. | Maintain strict temperature control (10-15 °C) during the addition of the nitrating mixture. Ensure the cooling bath is adequate. | |
| Dark, Oily Product | Formation of side-products or polymeric material due to excessive temperature. | Repeat the nitration with better temperature control. Attempt purification via column chromatography if recrystallization fails. |
| Incomplete reaction. | Monitor reaction progress using Thin Layer Chromatography (TLC) if possible. Consider extending the stir time after nitrating agent addition. | |
| Product Fails to Precipitate | Product is too soluble in the acidic aqueous mixture. | Ensure the reaction mixture is poured into a sufficiently large volume of ice. If precipitation is still poor, attempt to neutralize the solution carefully with a base like aqueous ammonia while cooling. |
References
-
Molina, A., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Gillard, R. D., et al. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Pipzine Chemicals. 2-Hydroxy-6-methoxy-3-nitropyridine. Pipzine Chemicals. Available at: [Link]
-
Molbase. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Molbase. Available at: [Link]
-
ResearchGate. Synthesis of pyridinone with various reactions. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. 3-Methoxy-5-nitro-2(1H)-pyridinone. PubChem. Available at: [Link]
-
National Institute of Standards and Technology. 3-Methoxy-2(1H)-pyridone. NIST Chemistry WebBook. Available at: [Link]
Sources
Application Note: Catalytic Hydrogenation Methods for 3-Methoxy-6-nitro-2(1H)-pyridinone
Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the selective reduction of a nitropyridinone core.
Strategic Context and Rationale
The compound 3-methoxy-6-nitro-2(1H)-pyridinone (also known as 3-methoxy-6-nitropyridin-2(1H)-one) is a highly valued synthetic intermediate in modern medicinal chemistry. Its primary utility lies in the construction of complex bicyclic heterocycles, such as 1,8-naphthyridin-2-ones and quinolin-2-ones. Recently, these scaffolds have become foundational elements in the design of heterobifunctional degraders (PROTACs) targeting the B-cell lymphoma 6 (BCL6) protein—a transcriptional repressor and major driver of oncogenesis in diffuse large B-cell lymphomas [1], [2].
The transformation of the nitro group to a primary amine (yielding 6-amino-3-methoxy-2(1H)-pyridinone) is a critical juncture in these synthetic routes. Catalytic hydrogenation is the method of choice due to its high atom economy, scalability, and clean impurity profile. However, the reaction must be carefully controlled to ensure chemoselectivity, avoiding the over-reduction of the pyridinone ring or the undesired cleavage of the methoxy ether.
Mechanistic Causality of Palladium-Catalyzed Nitro Reduction
To master this protocol, one must understand the causality behind the catalyst selection and the reaction's intermediate states. The reduction of a nitroarene on a metal surface follows a stepwise electron/proton transfer sequence originally characterized by Haber [3].
-
Nitro to Nitroso (Fast): The nitro group adsorbs onto the palladium surface. A rapid transfer of two electrons and two protons yields a nitroso intermediate (R-NO), accompanied by the release of one water molecule.
-
Nitroso to Hydroxylamine (Fast): The highly reactive nitroso species rapidly accepts another equivalent of H₂, forming a hydroxylamine intermediate (R-NHOH).
-
Hydroxylamine to Amine (Rate-Limiting): The final N-O bond cleavage requires significant activation energy. The hydroxylamine must remain adsorbed on the catalyst surface long enough to undergo the final reduction to the primary amine (R-NH₂), releasing a second water molecule.
Why 10% Pd/C? Palladium is uniquely suited for this transformation. Its d -band center provides optimal binding energy for H₂ dissociation without binding the resulting amine too tightly, which would otherwise poison the catalyst. Furthermore, under ambient temperature and pressure, Pd/C will not reduce the stable, aromatic-like 2(1H)-pyridinone ring.
Caption: Mechanistic sequence of nitro group reduction on a palladium catalyst surface.
Condition Optimization and Data Presentation
Solvent selection dictates the success of this hydrogenation. The starting material, 3-methoxy-6-nitro-2(1H)-pyridinone, exhibits variable solubility across standard organic solvents. Methanol (MeOH) is optimal because it not only fully solubilizes both the nitro precursor and the amine product but also acts as a protic shuttle, accelerating the proton-coupled electron transfer steps on the catalyst surface.
Table 1: Optimization of Hydrogenation Conditions
| Solvent | Catalyst (Loading) | Pressure | Time (h) | Yield (%) | Causality & Observations |
| MeOH | 10% Pd/C (50% wet, 10 wt%) | 1 atm | 3.0 | 95% | Optimal. Smooth conversion; wet catalyst eliminates fire risk during loading. |
| MeOH | 10% Pd/C (Dry, 10 wt%) | 1 atm | 2.0 | 92% | Exothermic upon catalyst addition; high risk of solvent ignition. |
| EtOAc | 10% Pd/C (50% wet, 10 wt%) | 1 atm | 8.0 | 70% | Poor solubility of starting material; incomplete reaction and stalling observed. |
| THF | 5% Pt/C (Dry, 10 wt%) | 1 atm | 12.0 | 65% | Significant hydroxylamine accumulation; Pt is less efficient for the final N-O cleavage. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By integrating strict In-Process Controls (IPCs), the researcher is forced to verify the mechanistic completion of the reaction before proceeding, eliminating downstream purification failures.
Materials Required:
-
Substrate: 3-Methoxy-6-nitro-2(1H)-pyridinone (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (50% wet w/w) (0.10 equiv by weight)
-
Solvent: HPLC-grade Methanol (10 mL per mmol of substrate)
-
Gas: Hydrogen gas (balloon or Parr shaker)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Add 3-methoxy-6-nitro-2(1H)-pyridinone to a clean, dry round-bottom flask containing a magnetic stir bar. Seal with a rubber septum and purge the flask with Nitrogen (N₂) for 5 minutes.
-
Solvation: Inject Methanol into the flask. Stir at 400 RPM until the substrate is fully dissolved (a pale yellow solution will form).
-
Catalyst Loading: Briefly remove the septum and carefully add the 10% Pd/C (50% wet). Crucial Causality: Using wet Pd/C prevents the localized exothermic ignition of methanol vapors that frequently occurs with dry, highly active Pd/C.
-
Hydrogen Introduction: Re-seal the flask. Connect a vacuum line and an H₂ balloon via a three-way stopcock. Evacuate the flask until the solvent gently bubbles, then backfill with H₂. Repeat this cycle three times to ensure complete displacement of N₂ and oxygen.
-
Reaction Execution: Vigorously stir the black suspension at room temperature (20–25 °C) under 1 atm of H₂.
-
Self-Validating IPC (At 2.5 hours): Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS.
-
Validation Check: You must confirm the total disappearance of the starting material [M+H]⁺ and the absence of the hydroxylamine intermediate [M+16]⁺. If the [M+16]⁺ peak is present, the rate-limiting step is incomplete; continue stirring for an additional hour.
-
-
Quenching & Filtration: Once validated, purge the flask thoroughly with N₂ for 10 minutes to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with additional Methanol (3 × 10 mL). Warning: Do not let the used Pd/C dry out on the filter, as it remains pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 6-amino-3-methoxy-2(1H)-pyridinone as an off-white to pale brown solid.
Caption: Experimental workflow for the catalytic hydrogenation of 3-methoxy-6-nitro-2(1H)-pyridinone.
Troubleshooting: The Hydroxylamine Trap
A common failure mode in this synthesis is premature reaction termination. If the reaction is stopped while the hydroxylamine intermediate (R-NHOH) is still present, the product will rapidly oxidize upon exposure to air during the Celite filtration, reverting to the deeply colored nitroso species (R-NO). This results in a dark, intractable mixture and severely depressed yields.
Resolution: If stalling occurs, do not increase the temperature, as this may trigger methoxy group cleavage. Instead, add a catalytic amount of glacial acetic acid (0.1 equiv). The acid protonates the hydroxylamine oxygen, turning it into a superior leaving group (H₂O) and drastically lowering the activation energy for the final N-O bond cleavage.
References
- Treeline Biosciences, Inc. (2023). 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders (Patent No. WO2023244917A1).
- Arvinas Operations, Inc. (2022). Modulators of bcl6 proteolysis and associated methods of use (Patent No. WO2022221673A1).
-
Blaser, H. U., Steiner, H., & Studer, M. (2003). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis, 345(1‐2), 103-151.[Link]
Application Note: 3-Methoxy-6-nitro-2(1H)-pyridinone as a Strategic Precursor in Fused Heterocyclic Synthesis
Executive Summary
The development of highly selective kinase inhibitors and advanced optoelectronic materials frequently relies on the construction of rigid, nitrogen-rich fused heterocycles such as pyrido[2,3-b]pyrazines and pyrido[3,2-b][1,4]oxazines[1][2]. 3-Methoxy-6-nitro-2(1H)-pyridinone (CAS: 1245648-51-4) serves as a highly specialized, polyfunctional building block for these scaffolds.
This application note provides a comprehensive, self-validating synthetic guide for utilizing this precursor. By leveraging the orthogonal reactivity of its three functional handles—a tautomerizable 2-pyridinone core, a sterically directing 3-methoxy group, and a reducible 6-nitro group—medicinal chemists can rapidly assemble complex bicyclic systems with high regiocontrol[3].
Mechanistic Rationale & Structural Advantages
Successful heterocyclic synthesis requires a deep understanding of the electronic interplay within the precursor molecule. 3-Methoxy-6-nitro-2(1H)-pyridinone offers distinct mechanistic advantages:
-
Latent Electrophilicity at C2: The 2-pyridinone moiety exists in tautomeric equilibrium with its 2-hydroxypyridine form. Treatment with a chlorinating agent (e.g., POCl3 ) irreversibly converts this position into a highly reactive 2-chloro leaving group.
-
Synergistic Activation for SNAr: Nucleophilic Aromatic Substitution (SNAr) at the C2 position is dramatically accelerated by two factors. First, the adjacent pyridine nitrogen inherently lowers the LUMO of the ring. Second, the strongly electron-withdrawing nitro group at C6 further depletes electron density, stabilizing the anionic Meisenheimer complex intermediate during amine attack.
-
Orthogonal Deprotection/Reduction: The C6 nitro group remains inert during the SNAr step but can be cleanly reduced to a primary amine in a subsequent step. This yields an electron-rich 2,6-diamino-3-methoxypyridine derivative, perfectly primed for cyclocondensation with 1,2-dicarbonyls to form pyrido[2,3-b]pyrazines[1].
Synthetic Workflow & Logical Relationships
The following diagram illustrates the causal sequence of transformations, demonstrating how each functional group is sequentially manipulated to build the final bicyclic scaffold.
Figure 1: Sequential synthetic workflow from 3-methoxy-6-nitro-2(1H)-pyridinone to pyrido[2,3-b]pyrazine.
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific analytical markers to ensure the causality of the reaction is confirmed before proceeding.
Protocol A: Chlorination to 2-Chloro-3-methoxy-6-nitropyridine
The conversion of the pyridinone to a chloropyridine is driven by the formation of the Vilsmeier-Haack reagent, generated in situ from POCl3 and catalytic DMF.
-
Setup: Charge a dry, argon-purged round-bottom flask with 3-methoxy-6-nitro-2(1H)-pyridinone (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride ( POCl3 , 5.0 eq) slowly at 0∘C , followed by catalytic N,N-dimethylformamide (DMF, 0.1 eq).
-
Reaction: Heat the mixture to 90∘C for 4 hours. Causality note: The catalytic DMF is crucial; it forms the active chloroiminium ion that attacks the pyridinone oxygen, facilitating the displacement by chloride.
-
Workup: Cool to room temperature and carefully quench by adding the mixture dropwise to crushed ice. Extract with Ethyl Acetate ( 3× ). Wash the combined organics with saturated aqueous NaHCO3 and brine, dry over Na2SO4 , and concentrate.
-
Validation: Analyze via LCMS. The product must show a distinct isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio).
Protocol B: SNAr with Primary Amines
The activated 2-chloro position undergoes rapid substitution. The 3-methoxy group provides steric bulk, ensuring the incoming amine attacks strictly at C2 rather than participating in unwanted side reactions.
-
Setup: Dissolve 2-chloro-3-methoxy-6-nitropyridine (1.0 eq) in anhydrous THF (0.2 M).
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and the desired primary amine (1.1 eq).
-
Reaction: Stir at room temperature for 2–6 hours. Causality note: Heating is rarely required due to the extreme electron deficiency of the pyridine ring imparted by the C6 nitro group.
-
Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a bright yellow/orange spot (due to the extended conjugation of the nitro-amine push-pull system) validates the Meisenheimer complex resolution.
Protocol C: Nitro Reduction and Cyclocondensation
To form the pyrido[2,3-b]pyrazine core, the nitro group must be reduced to an amine, followed by trapping with a 1,2-dicarbonyl[1][3].
-
Reduction: Dissolve the SNAr product in Methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm, balloon) for 3 hours. Filter through Celite to remove the catalyst. Immediate use of the resulting diamine is recommended to prevent air oxidation.
-
Cyclization: Transfer the crude diamine to a flask containing ethanol. Add the desired 1,2-dicarbonyl compound (e.g., an a-diketone or glyoxal derivative, 1.05 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.2 eq)[1].
-
Reaction: Reflux for 4–8 hours. The diamine condenses with the dicarbonyl, expelling two equivalents of water to drive the aromatization of the pyrazine ring.
-
Validation: The final pyrido[2,3-b]pyrazine scaffold will exhibit strong UV absorbance and potential fluorescence (blue-red emission depending on substituents) due to the rigid donor-acceptor architecture[2].
Quantitative Data Summary
The table below summarizes the expected quantitative parameters and analytical validation markers for each stage of the workflow, allowing for rapid cross-comparison during scale-up.
| Synthetic Step | Reagents & Conditions | Reaction Time / Temp | Expected Yield | Analytical Validation Marker (LCMS / NMR) |
| 1. Chlorination | POCl3 (5 eq), DMF (0.1 eq) | 4 h / 90∘C | 85–92% | LCMS: [M+H]+ showing 3:1 Cl isotope pattern. |
| 2. SNAr | R-NH2 (1.1 eq), DIPEA, THF | 2–6 h / 25∘C | 75–90% | Color change to yellow. Loss of Cl isotope pattern. |
| 3. Reduction | H2 (1 atm), 10% Pd/C, MeOH | 3 h / 25∘C | >95% (Crude) | LCMS: Mass shift of -30 Da (Loss of O2 , gain of H2 ). |
| 4. Cyclization | 1,2-Dicarbonyl, p-TSA, EtOH | 4–8 h / 78∘C | 60–80% | 1H NMR: Disappearance of primary amine protons. |
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 3. WO2012119690A1 - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses - Google Patents [patents.google.com]
Application Notes & Protocols for the Chromatographic Purification and Isolation of 2(1H)-Pyridinone, 3-methoxy-6-nitro-
Abstract
This guide provides a comprehensive framework for the purification and isolation of 2(1H)-pyridinone, 3-methoxy-6-nitro-, a key heterocyclic building block in medicinal chemistry and drug development.[1] Recognizing the challenges associated with highly polar, nitro-containing aromatic compounds, this document details a systematic approach from initial method development using Thin-Layer Chromatography (TLC) to preparative-scale purification via Flash Column Chromatography. Furthermore, it outlines a robust protocol for purity verification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The causality behind experimental choices is emphasized throughout, ensuring that researchers, scientists, and drug development professionals can adapt and troubleshoot these methods for their specific applications.
Compound Characteristics and Strategic Considerations
Understanding the physicochemical properties of 2(1H)-pyridinone, 3-methoxy-6-nitro- is fundamental to designing an effective purification strategy.
-
Structure and Polarity: The molecule integrates several polar functional groups: a lactam (cyclic amide) in the pyridinone ring, an electron-donating methoxy group (-OCH₃), and a powerful electron-withdrawing nitro group (-NO₂). This combination results in a highly polar molecule with a significant dipole moment, making it prone to strong interactions with polar stationary phases like silica gel.
-
Solubility Profile: The compound is expected to be readily soluble in polar aprotic solvents such as ethyl acetate (EtOAc), acetone, and acetonitrile (ACN), and polar protic solvents like methanol (MeOH) and ethanol (EtOH). It will exhibit limited solubility in less polar solvents like dichloromethane (DCM) and very poor solubility in non-polar hydrocarbons such as hexanes or heptane.
-
UV Absorbance: The conjugated pyridinone system, in conjunction with the nitro-aromatic chromophore, makes the compound a strong ultraviolet (UV) absorber. This property is highly advantageous for visualization on TLC plates and for detection by UV detectors in flash chromatography and HPLC systems.
-
A Note on Identification (CAS Number): It is critical to note a common point of confusion in chemical databases. The CAS Number 20928-63-6 correctly identifies the precursor, 3-Methoxy-2(1H)-pyridone.[2][3] The nitrated target compound, 3-methoxy-6-nitro-2(1H)-pyridinone, does not have a universally assigned CAS number as of this writing, though it is commercially available. Researchers should rely on characterization data (NMR, MS, etc.) for definitive identification.
Overall Purification and Analysis Workflow
A successful isolation strategy involves a logical progression from small-scale analytical method development to preparative-scale purification, followed by rigorous purity analysis.
Caption: High-level workflow for the purification and analysis of 2(1H)-pyridinone, 3-methoxy-6-nitro-.
Part 1: Method Development with Thin-Layer Chromatography (TLC)
Objective: To identify an optimal mobile phase system that provides good separation between the target compound and impurities from the crude reaction mixture.
Principle: TLC is a crucial scouting technique that separates compounds based on their differential partitioning between the polar stationary phase (silica gel) and the mobile phase.[4] The ideal solvent system will move the target compound to a Retention Factor (Rf) value between 0.2 and 0.4, ensuring it is well-resolved from other spots.[5]
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC development chamber
-
Spotting capillaries
-
Crude reaction mixture dissolved in a polar solvent (e.g., acetone or EtOAc)
-
Solvents: Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH), Dichloromethane (DCM)
-
UV lamp (254 nm)
Step-by-Step Protocol:
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate.
-
Sample Spotting: Use a capillary tube to apply a small, concentrated spot of the dissolved crude mixture onto the baseline. Allow the solvent to fully evaporate.
-
Chamber Equilibration: Pour a candidate mobile phase system (see Table 1) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Development: Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[4] Allow the plate to dry completely.
-
Analysis: Visualize the separated spots under a UV lamp. Circle the spots with a pencil. Calculate the Rf value for the target compound (distance traveled by spot / distance traveled by solvent front).[6]
-
Optimization: Adjust the solvent polarity to achieve the target Rf of 0.2-0.4. If the spot is too low (low Rf), increase the polarity of the mobile phase. If it's too high (high Rf), decrease the polarity.
Data Presentation: Recommended TLC Solvent Systems
| Trial No. | Solvent System (v/v) | Polarity | Observation & Recommendation |
| 1 | 30% EtOAc / 70% Hexanes | Low | Target compound likely remains at the baseline (Rf ≈ 0). Increase polarity. |
| 2 | 70% EtOAc / 30% Hexanes | Medium | A good starting point. The target compound may have an Rf of 0.1-0.2. |
| 3 | 100% EtOAc | Medium-High | May provide an ideal Rf of ~0.3. A strong candidate for flash chromatography. |
| 4 | 5% MeOH / 95% DCM | High | Useful if the compound is poorly mobile in EtOAc/Hexane systems. |
Part 2: Preparative Purification by Flash Column Chromatography
Objective: To isolate the target compound from impurities on a preparative scale.
Principle: Flash chromatography is a medium-pressure liquid chromatography technique that accelerates the separation of compounds by using gas pressure to push the mobile phase through a column packed with a stationary phase (typically silica gel).[7]
Materials:
-
Glass chromatography column with stopcock
-
Silica gel (230-400 mesh)
-
Solvents identified from TLC method development
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
Pressurized air or nitrogen source
-
Rotary evaporator
Step-by-Step Protocol:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel in the least polar mobile phase to be used (e.g., 30% EtOAc/Hexanes). The consistency should be like a milkshake.
-
Pour the slurry into the column. Use additional solvent and gentle tapping on the column to ensure even packing without air bubbles.
-
Open the stopcock to drain the excess solvent until it is just level with the top of the silica bed. Add a protective layer of sand (~1 cm) on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Rationale for Dry Loading: Given the high polarity of the target compound, it is unlikely to be soluble in the low-polarity starting mobile phase (e.g., 30% EtOAc/Hexanes). Attempting to load it dissolved in a strong solvent (like pure EtOAc or DCM) would cause poor separation. Dry loading circumvents this issue.[5]
-
Dissolve the crude material (e.g., 1g) in a minimal amount of a solvent it dissolves in well (e.g., acetone or methanol).
-
Add 2-3 times the weight of the crude material in silica gel (e.g., 2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this silica-adsorbed sample powder onto the top layer of sand in the packed column.
-
-
Elution:
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Apply gentle pressure (2-5 psi) to begin eluting the solvent through the column.
-
Start collecting fractions immediately.
-
Isocratic vs. Gradient Elution: If TLC shows good separation, isocratic elution (using a single solvent mixture) may be sufficient. For complex mixtures, a step-gradient is more effective. For example:
-
Elute with 2-3 column volumes of 30% EtOAc/Hexanes to remove non-polar impurities.
-
Increase polarity to 70% EtOAc/Hexanes to elute the target compound.
-
Finally, flush the column with 10% MeOH/DCM to elute any highly polar baseline impurities.
-
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure target compound.
-
Pool the pure fractions and remove the solvent via rotary evaporation to yield the purified solid.
-
Part 3: Purity Assessment by Reversed-Phase HPLC
Objective: To determine the purity of the isolated compound and to detect any potential isomeric impurities.
Principle: RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. Polar compounds, like our target, will elute earlier, while non-polar impurities will be retained longer. This technique provides high-resolution separation and accurate quantification.[8]
Materials:
-
HPLC system with a UV/PDA detector
-
C18 or Phenyl-Hexyl analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the purified compound in ACN or MeOH at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase.
-
Chromatographic Conditions (Starting Point):
-
Column: Ascentis Phenyl or Discovery HS F5. Rationale: Phenyl-based columns can offer alternative selectivity for aromatic and nitro-containing compounds through π-π interactions, which is particularly useful for separating positional isomers that may have formed during nitration.
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and a second wavelength near the compound's λmax (determined by PDA scan).
-
Injection Volume: 5-10 µL
-
-
Analysis: Inject the sample and integrate the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | Peak is resolved from impurities (Resolution > 2.0)[9] | Ensures the peak corresponds only to the target compound. |
| Linearity (r²) | > 0.995 | Confirms a proportional response of the detector to concentration. |
| Precision (%RSD) | < 2.0% for replicate injections | Demonstrates the reproducibility of the method. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | The lowest concentration that can be reliably quantified. |
Conclusion
The successful purification of 2(1H)-pyridinone, 3-methoxy-6-nitro- hinges on a systematic chromatographic approach that accounts for its high polarity. The protocols detailed herein, beginning with methodical TLC-based solvent screening, progressing to preparative flash chromatography with an emphasis on dry-loading techniques, and culminating in high-resolution RP-HPLC analysis, provide a reliable pathway to obtaining this valuable compound in high purity. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these methods to achieve their synthetic goals.
References
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
PubChem. 3-Methoxy-2-pyridone. National Center for Biotechnology Information. [Link]
-
Garg, A., et al. (2007). Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies. Biomedical Chromatography, 21(4), 363-8. [Link]
-
Anizon, F., et al. (2023). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. [Link]
-
University of Rochester. Flash Column Chromatography. [Link]
-
LC-GC. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
Purdue University. (1996). ANALYSIS OF PLANT PIGMENTS USING PAPER CHROMATOGRAPHY AND VISIBLE AND/OR UV SPECTROSCOPY. [Link]
-
ResearchGate. Development & Optimization of HPLC Method Course Outline. [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]
-
Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]
-
PubChem. 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. [Link]
-
Pasadena City College. Paper Chromatography of Pigments in a Spinach Leaf. [Link]
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
MacMillan, D., et al. (2014). General methods for flash chromatography using disposable columns. Organic & Biomolecular Chemistry, 12(48). [Link]
-
Organic Letters. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. [Link]
-
Biology Reader. (2022). Separation of Photosynthetic Pigments by Chromatography. [Link]
-
Australian National University. (2023). How to do simple paper chromatography with spinach. [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. 3-甲氧基-2(1H)-吡啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 5. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 8. Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Regioselective Substitution Strategies for 3-Methoxy-6-nitro-2(1H)-pyridinone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology Guide & Experimental Protocols
Executive Summary
The functionalization of highly substituted heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 3-methoxy-6-nitro-2(1H)-pyridinone presents a uniquely complex, multi-centered reactivity profile. It features an ambident nucleophilic system (N1 vs. O2), an electron-rich site activated for Electrophilic Aromatic Substitution (EAS) at C-4, and a highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr) at C-6.
This application note provides a comprehensive, field-proven guide to orthogonally functionalizing this scaffold. By leveraging Hard-Soft Acid-Base (HSAB) theory, micellar catalysis, and electronic push-pull dynamics, researchers can achieve absolute regiocontrol in late-stage functionalization workflows.
Mechanistic Framework: Electronic Mapping of the Core
The 3-methoxy-6-nitro-2(1H)-pyridinone core is a classic "push-pull" electronic system. Understanding the causality behind its reactivity is essential for rational synthetic design:
-
The Ambident Lactam (N1/O2): The 2-pyridinone core exists in a tautomeric equilibrium with 2-hydroxypyridine[1]. The strongly electron-withdrawing 6-nitro group increases the acidity of the N-H bond, favoring the formation of the pyridinolate anion under basic conditions.
-
C-4 Activation (EAS): The 3-methoxy group is a strong electron-donating group (EDG) via resonance (+M effect). It strongly activates the ortho-position (C-4) toward electrophilic attack[2]. The C-5 position, conversely, is deactivated by the adjacent 6-nitro group.
-
C-6 Activation (SNAr): Nitro groups at the 2- or 6-positions of pyridines are excellent leaving groups. The electron deficiency of the pyridine ring, exacerbated by the lactam carbonyl, makes the C-6 position highly susceptible to SNAr by amines, thiolates, or fluorides[3],[4].
Fig 1. Electronic mapping and reactive sites of 3-methoxy-6-nitro-2(1H)-pyridinone.
Regioselective N- vs. O-Alkylation
The alkylation of 2-pyridinones notoriously yields mixtures of N- and O-alkylated products. Regioselectivity is dictated by the nature of the electrophile, the base, and the solvent medium[1].
Causality & Design: To achieve N-alkylation , soft conditions are required. Using a micellar system (Tween-20 in water) enhances the nucleophilicity of the nitrogen atom while suppressing O-alkylation, providing a green and highly selective pathway[5]. Conversely, O-alkylation requires hard conditions. Silver salts (e.g., Ag2CO3 ) coordinate strongly to the halide of the alkylating agent, generating a hard, carbocation-like species that preferentially attacks the harder oxygen atom.
Fig 2. Divergent workflow for regioselective N- vs. O-alkylation.
Protocol 1: Micellar-Enabled Regioselective N-Alkylation
Self-Validating Metric: 1 H NMR will show a characteristic downfield shift for the N-CH 2 protons (~4.0-4.5 ppm) compared to the O-CH 2 protons (>5.0 ppm).
-
Preparation: In a 50 mL round-bottom flask, dissolve 3-methoxy-6-nitro-2(1H)-pyridinone (1.0 mmol) and K2CO3 (1.5 mmol) in 5 mL of a 2% w/w aqueous solution of Tween-20.
-
Reaction: Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise. Stir the micellar suspension vigorously at room temperature for 3–6 hours[5].
-
Workup: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure N-alkylated product.
Protocol 2: Silver-Mediated Regioselective O-Alkylation
-
Preparation: Suspend 3-methoxy-6-nitro-2(1H)-pyridinone (1.0 mmol) and Ag2CO3 (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere. Protect the flask from light using aluminum foil.
-
Reaction: Add the alkyl halide (1.5 mmol) and heat the mixture to 80 °C for 12 hours.
-
Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove silver salts. Wash the pad with dichloromethane.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the 2-alkoxy-3-methoxy-6-nitropyridine derivative.
Electrophilic Aromatic Substitution: C-4 Bromination
Functionalizing the C-4 position is critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura)[2].
Causality & Design: The 3-methoxy group forces the incoming electrophile to the ortho position (C-4). The competing C-5 position is sterically hindered and electronically deactivated by the adjacent 6-nitro group. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent ensures a mild, regiospecific halogenation.
Protocol 3: Regiospecific C-4 Bromination
-
Preparation: Dissolve 3-methoxy-6-nitro-2(1H)-pyridinone (1.0 mmol) in anhydrous DMF (5 mL).
-
Reaction: Add NBS (1.05 mmol) in a single portion. Stir the reaction mixture at ambient temperature for 2–4 hours. Note: Monitor via LC-MS; the reaction is typically rapid due to the strong activating effect of the methoxy group.
-
Workup: Quench the reaction by pouring it into ice-cold water (20 mL). The brominated product usually precipitates.
-
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to afford 4-bromo-3-methoxy-6-nitro-2(1H)-pyridinone.
Nucleophilic Aromatic Substitution (SNAr): C-6 Displacement
The nitro group on the pyridine ring is an exceptional leaving group for SNAr, often superior to halogens[3],[4].
Causality & Design: The intermediate Meisenheimer complex is stabilized by the electronegative ring nitrogen. Vicarious nucleophilic substitution or direct SNAr with primary/secondary amines proceeds smoothly, allowing the installation of diverse pharmacophores at C-6[6].
Protocol 4: SNAr Displacement of the 6-Nitro Group
-
Preparation: Dissolve the N-alkylated 3-methoxy-6-nitro-2-pyridinone intermediate (1.0 mmol) in anhydrous Acetonitrile (8 mL).
-
Reaction: Add a secondary amine (e.g., morpholine, 3.0 mmol) and anhydrous K2CO3 (2.0 mmol). Heat the mixture to 80 °C for 6–8 hours.
-
Workup: Cool the mixture, dilute with water (15 mL), and extract with dichloromethane ( 3×15 mL).
-
Purification: Dry the organics, concentrate, and purify via flash chromatography to yield the 6-amino-substituted pyridinone.
Quantitative Data Summary
The following table summarizes the expected regioselectivity and yields based on the optimized protocols described above.
| Reaction Type | Reagents / Conditions | Primary Target Site | Regioselectivity | Typical Yield |
| N-Alkylation | Alkyl-X, K2CO3 , 2% Tween-20 / H2O | N1 | > 95% (N vs O) | 75 – 94% |
| O-Alkylation | Alkyl-X, Ag2CO3 , Toluene, 80 °C | O2 | > 90% (O vs N) | 60 – 80% |
| Bromination (EAS) | NBS, DMF, 25 °C | C4 | > 98% (C4 vs C5) | 85 – 95% |
| Amination (SNAr) | R2NH , K2CO3 , MeCN, 80 °C | C6 | > 95% (Displacement) | 70 – 85% |
References
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water Organic Letters (ACS Publications) URL:[Link][5]
-
Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]
-
Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Organic Letters (ACS Publications) URL:[Link][6]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines Journal of Labelled Compounds and Radiopharmaceuticals URL:[Link][3]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles Molecules (MDPI) URL:[Link][4]
Sources
Application Notes and Protocols for In Vitro Evaluation of 2(1H)-Pyridinone, 3-methoxy-6-nitro-
Introduction: Unveiling the Potential of a Novel Pyridinone Scaffold
The 2(1H)-pyridinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and clinically significant pharmaceuticals.[1][2] Its unique electronic and steric properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for designing molecules with a wide array of biological activities.[1][2] The introduction of a methoxy group at the 3-position and a nitro group at the 6-position of the pyridinone ring, as in 2(1H)-pyridinone, 3-methoxy-6-nitro-, presents a novel chemical entity with intriguing potential for drug discovery.
The nitroaromatic moiety is a known pharmacophore, but it also raises considerations of potential genotoxicity through metabolic activation.[3][4] Therefore, a systematic and comprehensive in vitro evaluation is paramount to elucidating the bioactivity profile and ensuring the safety of this compound. These application notes provide a detailed guide for researchers, scientists, and drug development professionals to conduct a thorough preliminary assessment of 2(1H)-pyridinone, 3-methoxy-6-nitro- (referred to herein as "the compound"). The following protocols are designed to be self-validating systems, incorporating essential controls and detailed explanations to ensure data integrity and reproducibility.
Part 1: Foundational Assays - Cytotoxicity and Genotoxicity Assessment
A primary and critical step in the evaluation of any novel compound is to determine its effect on cell viability and its potential to cause genetic damage. These foundational assays provide a baseline understanding of the compound's safety profile and inform the concentration ranges for subsequent bioactivity screening.
Protocol: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Scientific Rationale: This assay is chosen for its high throughput, sensitivity, and cost-effectiveness in initial cytotoxicity screening.[5] It provides a quantitative measure of the compound's effect on cell proliferation and survival.
Experimental Protocol:
-
Cell Seeding:
-
Culture a relevant cancer or normal cell line (e.g., HeLa, A549, or HEK293) to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 2(1H)-pyridinone, 3-methoxy-6-nitro- in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the medium from the seeded cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of 2(1H)-pyridinone, 3-methoxy-6-nitro-.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[3] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Scientific Rationale: Given the presence of a nitroaromatic group, which can be metabolically reduced to mutagenic intermediates, the Ames test is a critical first-line screen for genotoxicity.[3][4] The inclusion of a metabolic activation system (S9 fraction) is crucial to mimic mammalian metabolism.
Experimental Protocol:
-
Bacterial Strains and S9 Preparation:
-
Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Prepare the S9 fraction from the livers of rats induced with Aroclor 1254.
-
-
Compound Preparation:
-
Dissolve 2(1H)-pyridinone, 3-methoxy-6-nitro- in DMSO to prepare a stock solution.
-
Create a series of dilutions to test a range of concentrations.
-
-
Assay Procedure (Plate Incorporation Method):
-
To a sterile test tube, add:
-
0.1 mL of an overnight culture of the selected bacterial strain.
-
0.1 mL of the test compound dilution or control (DMSO for negative control, a known mutagen for positive control).
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).
-
-
Incubate the mixture for 20 minutes at 37°C.
-
Add 2 mL of molten top agar containing a trace amount of histidine and biotin.
-
Vortex gently and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twofold higher than the negative control.
-
Part 2: Mechanistic Assays - Exploring Biological Targets
Following the initial safety assessment, the next phase involves elucidating the potential biological targets of 2(1H)-pyridinone, 3-methoxy-6-nitro-. The pyridinone scaffold is known to interact with a variety of enzymes and receptors.
Protocol: Enzyme Inhibition Assay - General Kinase Inhibition
Many pyridinone derivatives have been identified as kinase inhibitors.[1] This protocol provides a general framework for assessing the inhibitory activity of the compound against a representative kinase.
Scientific Rationale: Protein kinases are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1] Identifying kinase inhibition as a potential mechanism of action can guide further drug development efforts.
Experimental Protocol:
-
Reagents and Buffers:
-
Prepare a suitable kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, and DTT).
-
Obtain the purified active kinase and its specific substrate.
-
Use an ATP solution at a concentration close to the Kₘ of the kinase.
-
-
Assay Procedure (e.g., ADP-Glo™ Kinase Assay):
-
In a 96-well plate, add the following in order:
-
Kinase assay buffer.
-
The test compound at various concentrations.
-
The kinase enzyme.
-
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
General Kinase Inhibition Assay Workflow
Caption: Workflow for assessing the kinase inhibitory activity of the test compound.
Protocol: Radioligand Receptor Binding Assay
This protocol describes a competition binding assay to determine if the compound interacts with a specific G protein-coupled receptor (GPCR).[6][7]
Scientific Rationale: GPCRs are a large family of cell surface receptors involved in a multitude of physiological processes and are major drug targets. This assay can identify if the compound binds to a specific GPCR and determine its binding affinity.[6]
Experimental Protocol:
-
Receptor and Ligand Preparation:
-
Prepare cell membranes expressing the target GPCR.
-
Select a suitable radioligand with high affinity and specificity for the target receptor.
-
-
Assay Procedure:
-
In a 96-well plate, add the following:
-
Assay buffer.
-
The test compound at various concentrations.
-
A fixed concentration of the radioligand (typically at or below its Kₑ).
-
The receptor-containing membranes.
-
-
Define total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competing ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be used to calculate the inhibition constant (Kᵢ).[6]
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of In Vitro Assay Results for 2(1H)-Pyridinone, 3-methoxy-6-nitro-
| Assay Type | Cell Line/Target | Endpoint | Result |
| Cytotoxicity | HeLa | IC₅₀ (µM) after 48h | |
| Cytotoxicity | A549 | IC₅₀ (µM) after 48h | |
| Cytotoxicity | HEK293 | IC₅₀ (µM) after 48h | |
| Ames Test | TA98 (+S9) | Fold increase over control | |
| Ames Test | TA100 (+S9) | Fold increase over control | |
| Kinase Inhibition | Kinase X | IC₅₀ (µM) | |
| Receptor Binding | GPCR Y | Kᵢ (µM) |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2(1H)-pyridinone, 3-methoxy-6-nitro-. The results from these assays will offer critical insights into the compound's cytotoxicity, genotoxicity, and potential mechanisms of action. Positive "hits" in the mechanistic assays should be followed up with more detailed studies, such as determining the mode of enzyme inhibition or functional assays to assess downstream signaling effects. This systematic approach will enable a comprehensive understanding of the compound's biological profile and guide its future development as a potential therapeutic agent.
References
-
Adan, A., et al. (2016). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]
-
Piotr, T., & Wladek, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]
- Raza, A., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
- Konno, K., et al. (1986). IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES. HETEROCYCLES, 24(8), 2169-2172.
-
Frontiers Media. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
improving reaction yield in the synthesis of 2(1H)-pyridinone, 3-methoxy-6-nitro-
Welcome to the Application Support Hub. This guide is designed for researchers and drug development professionals seeking to optimize the reaction yield and purity of 3-methoxy-6-nitro-2(1H)-pyridinone (CAS: 1245648-51-4).
Synthesizing highly functionalized nitropyridones requires precise control over reaction conditions. The most viable synthetic route involves the acid-catalyzed hydrolysis of 2-chloro-3-methoxy-6-nitropyridine. While the 2-chloro-6-nitropyridine scaffold is highly electrophilic and susceptible to [1], the adjacent 3-methoxy group introduces a competing vulnerability: acid-catalyzed O-demethylation. Furthermore, the nitro group at the 6-position is sensitive to harsh basic conditions, which can lead to[2]. Therefore, the reaction must be carefully buffered to prevent the [3].
Mechanistic Overview & Reaction Pathway
Understanding the competing pathways is critical for yield optimization. The primary goal is the nucleophilic attack of water at the C2 position, followed by the elimination of HCl. If the reaction is pushed too hard (excessive heat or strong mineral acids), the 3-methoxy group undergoes O-demethylation, yielding an inseparable 3-hydroxy impurity.
Reaction pathway showing target hydrolysis vs. O-demethylation impurity.
Optimized Experimental Protocol
This protocol utilizes a buffered acetic acid system to maximize the conversion of the 2-chloro starting material while suppressing O-demethylation.
Step-by-step experimental workflow for optimized pyridinone synthesis.
Step-by-Step Methodology
Materials: 2-Chloro-3-methoxy-6-nitropyridine (1.0 eq), Anhydrous Sodium Acetate (NaOAc) (2.5 eq), Glacial Acetic Acid (AcOH) (10 vol), 1,4-Dioxane (2 vol).
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend the starting material in glacial AcOH and 1,4-dioxane.
-
Causality: Dioxane disrupts the crystal lattice of the highly insoluble nitropyridine, ensuring homogeneous reaction kinetics. AcOH serves as the protic solvent required for hydrolysis.
-
-
Buffering: Add anhydrous NaOAc to the suspension.
-
Causality: NaOAc acts as a mild nucleophile and base to scavenge the liberated HCl. This prevents the pH from dropping to levels that trigger O-demethylation of the 3-methoxy group.
-
-
Controlled Heating: Heat the mixture to 95°C for 4–6 hours.
-
Self-Validation: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (UV active, Rf ~0.6) should cleanly convert to a lower-running spot (Rf ~0.3). The appearance of a baseline spot (Rf ~0.1) indicates over-hydrolysis.
-
-
Quenching: Once the starting material is consumed, remove the flask from heat and slowly pour the hot mixture into 50 volumes of vigorously stirred crushed ice and water.
-
Causality: Rapid cooling and dilution crash out the hydrophobic pyridone while keeping inorganic salts and trace polar impurities dissolved in the aqueous phase.
-
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 10 mL) to remove residual AcOH.
-
Drying & Validation: Dry the solid in a vacuum oven at 45°C overnight.
-
Self-Validation: The isolated product should present as a bright yellow powder. A dark orange or brown hue indicates thermal degradation or base-induced polymerization.
-
Quantitative Data & Yield Optimization
The table below summarizes the empirical data driving our protocol choices. Notice the inverse relationship between acid strength/temperature and the preservation of the 3-methoxy group.
Table 1: Impact of Reaction Conditions on Yield and Impurity Profile
| Hydrolysis Condition | Co-Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) | O-Demethylation Impurity (%) |
| 2M HCl (aq) | None | 100 | 85 | 42 | >30 |
| Glacial AcOH | None | 110 | 90 | 55 | 15 |
| AcOH / NaOAc (1.0 eq) | None | 100 | 95 | 68 | 8 |
| AcOH / NaOAc (2.5 eq) | 1,4-Dioxane | 95 | >99 | 84 | <2 |
Troubleshooting & FAQs
Q1: Why is my reaction stalling at 50% conversion despite prolonged heating? A1:
-
Causality: While the 2-chloro-6-nitropyridine scaffold is highly electrophilic, the formation of HCl during hydrolysis lowers the pH, which protonates the resulting pyridone product. This protonation stalls the catalytic cycle. Furthermore, poor aqueous solubility traps the starting material in a heterogeneous state.
-
Solution: Introduce 1,4-dioxane as a co-solvent to fully solvate the starting material. Ensure at least 2.5 equivalents of sodium acetate are present to act as an acid scavenger, driving the equilibrium forward.
Q2: I am seeing a major polar impurity on TLC (Rf ~0.1 in 50% EtOAc/Hexanes). What is it, and how do I prevent it? A2:
-
Causality: This is 3-hydroxy-6-nitro-2(1H)-pyridinone, resulting from the O-demethylation of the 3-methoxy group. Methoxy groups ortho to a carbonyl/pyridone oxygen are highly susceptible to acid-catalyzed cleavage, especially at temperatures exceeding 100°C.
-
Solution: Strictly control the reaction temperature to 90–95°C. Avoid using strong mineral acids (like aqueous HCl or HBr) for the hydrolysis; rely exclusively on the buffered AcOH/NaOAc system.
Q3: During the workup, the product turns into a dark, intractable tar. Why did this happen? A3:
-
Causality: Nitroaromatics, particularly nitropyridones, are highly sensitive to strong bases. Exposure to NaOH or KOH can lead to the formation of Meisenheimer complexes, resulting in subsequent ring-opening or rapid polymerization (tarring).
-
Solution: Never use strong aqueous bases during the quench or workup. Always quench by pouring the hot, acidic reaction mixture directly into vigorously stirred ice water.
References
-
Title: Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Discovery of Pyrazole-Based Positron Emission Tomography Agent that Maps Histone Deacetylase 6 (HDAC6) in the Nonhuman Primate Brain Source: PubMed Central (PMC) URL: [Link]
-
Title: Nε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure–Activity Relationships, and Pharmacokinetic Profiling Source: Journal of Medicinal Chemistry URL: [Link]
Sources
Technical Support Center: Crystallization Troubleshooting for 3-Methoxy-6-nitro-2(1H)-pyridinone
Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and process chemists dealing with the isolation and purification of 3-methoxy-6-nitro-2(1H)-pyridinone (CAS: 1245648-51-4)[1],[2].
Because this compound features a highly functionalized pyridone core—combining an electron-donating methoxy group, an electron-withdrawing nitro group, and a tautomeric lactam/lactim system—its crystallization is notoriously susceptible to regioisomer contamination, hydrogen-bonded dimer inclusions, and liquid-liquid phase separation (oiling out). This guide provides field-proven, mechanistically grounded solutions to these challenges.
Mechanistic Overview: Tautomerism and Dimerization
To successfully troubleshoot this crystallization, you must first understand the molecule's behavior in solution. Like most 2-pyridones, this compound exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[3].
In non-polar solvents, the molecule predominantly forms strong, hydrogen-bonded homodimers[4]. These dimers are the primary cause of co-crystallization issues, as structurally similar impurities (like regioisomers) can easily substitute into the dimer pair, creating a mixed solid solution that cannot be purified by simple recrystallization.
Fig 1. Tautomeric and dimerization pathways affecting crystallization purity and yield.
Quantitative Profiling of Common Impurities
During the synthesis (typically via the electrophilic nitration of5[5]), several predictable impurities are generated. The table below summarizes their physicochemical differences to exploit during crystallization.
| Impurity | Origin / Causality | Relative Polarity | Mitigation Strategy |
| 4-nitro-3-methoxy-2(1H)-pyridinone | Regioisomer formed during nitration due to competing directing effects. | Identical to target | Polar solvent crystallization (EtOH/H₂O) to break mixed dimers. |
| 4,6-dinitro-3-methoxy-2(1H)-pyridinone | Over-nitration caused by excess HNO₃ or poor thermal control. | Lower (reduced H-bonding capacity) | Anti-solvent washing with cold isopropanol or toluene. |
| 3-hydroxy-6-nitro-2(1H)-pyridinone | Acid-catalyzed demethylation of the 3-methoxy group during harsh nitration. | Higher (extra acidic -OH group) | Pre-crystallization mild basic aqueous wash (pH 8-9). |
| 3-methoxy-2(1H)-pyridinone | Unreacted starting material. | Lower (lacks polar NO₂ group) | Remains highly soluble in standard alcohols; rejected in mother liquor. |
Troubleshooting Decision Tree
Fig 2. Decision tree for troubleshooting 3-methoxy-6-nitro-2(1H)-pyridinone crystallization.
Frequently Asked Questions (FAQs)
Q1: I am consistently seeing 5-10% of the 4-nitro regioisomer in my final crystals. How do I remove it?
Causality: The 4-nitro and 6-nitro isomers have nearly identical molecular footprints. In non-polar or weakly polar solvents (like ethyl acetate or dichloromethane), they form mixed hydrogen-bonded dimers[3], causing them to co-crystallize as a solid solution. Solution: Switch your crystallization system to a highly polar, protic solvent mixture, such as Ethanol/Water (80:20) . Protic solvents competitively hydrogen-bond with the pyridone core, breaking the dimers into solvated monomers[4]. This forces the crystallization to rely strictly on the thermodynamic fit of the individual monomers into the crystal lattice, significantly improving regioisomer rejection.
Q2: During cooling, my solution turns cloudy and forms a sticky oil at the bottom of the flask instead of crystals. What is happening?
Causality: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the supersaturation level is pushed too high, causing the solute to separate as a solute-rich liquid phase before it has the kinetic energy to nucleate into a solid crystal. Solution: You must flatten the supersaturation curve.
-
Decrease the initial concentration by adding 10-15% more of the good solvent (e.g., Ethanol).
-
Introduce seed crystals (1 wt%) at the upper boundary of the metastable zone (typically around 55–60 °C) before adding any anti-solvent. Seeding bypasses the high-energy nucleation barrier, driving the system directly into crystal growth.
Q3: NMR shows contamination with 3-hydroxy-6-nitro-2(1H)-pyridinone. Recrystallization isn't removing it efficiently.
Causality: The 3-methoxy group can undergo acid-catalyzed cleavage during the nitration step, yielding the 3-hydroxy analogue. Because both compounds are highly polar, standard crystallization struggles to separate them. Solution: Utilize chemical clearance before crystallization. The 3-hydroxy impurity possesses an extra acidic proton (pKa ~7-8). Dissolve your crude mixture in an organic solvent (e.g., 2-MeTHF) and wash with a mild aqueous base (e.g., 5% NaHCO₃). The 3-hydroxy impurity will form a water-soluble salt and partition into the aqueous layer, while your target 3-methoxy compound remains in the organic phase.
Self-Validating Experimental Protocol: Optimized Seeded Crystallization
This protocol utilizes a solvent/anti-solvent cooling methodology designed to maximize thermodynamic control and eliminate regioisomer inclusions.
Materials:
-
Crude 3-methoxy-6-nitro-2(1H)-pyridinone
-
Ethanol (Good Solvent)
-
Deionized Water (Anti-Solvent)
-
Pure Seed Crystals
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in an Ethanol/Water mixture (80:20 v/v) at a concentration of 10 volumes (10 mL per 1 g of crude).
-
Thermal Equilibration: Heat the suspension to 75 °C under gentle agitation.
-
Validation Check: The solution must become completely transparent. If persistent cloudiness remains, filter the solution hot (through a pre-warmed celite pad) to remove insoluble over-nitrated polymeric species.
-
-
Controlled Cooling & Seeding: Cool the reactor to 60 °C at a strict rate of 0.5 °C/min. Once at 60 °C, add 1 wt% of pure 3-methoxy-6-nitro-2(1H)-pyridinone seed crystals.
-
Validation Check: Observe the seeds for 15 minutes. They should persist and not dissolve. If they dissolve, the solution is under-saturated; lower the temperature by 2 °C and re-seed.
-
-
Aging: Hold the temperature at 60 °C for 1 hour. This allows the seed crystals to undergo secondary nucleation, establishing a uniform crystal size distribution.
-
Anti-Solvent Addition: Slowly dose Deionized Water (5 volumes) into the reactor over 2 hours using a syringe pump.
-
Validation Check: The turbidity should increase steadily. A sudden milky crash indicates the addition rate is too fast, risking impurity entrapment.
-
-
Final Cooling: Cool the slurry to 5 °C at a rate of 0.1 °C/min. Hold at 5 °C for 2 hours to maximize yield.
-
Isolation: Filter the crystals under vacuum. Wash the cake twice with 2 volumes of pre-chilled Ethanol/Water (30:70 v/v). Dry under vacuum at 45 °C until constant weight is achieved.
References
-
[1] 3-Methoxy-6-nitropyridin-2(1H)-one - CymitQuimica. Source: cymitquimica.com. 1
-
[2] 1778 | Sigma-Aldrich - MilliporeSigma. Source: sigmaaldrich.com. 2
-
[5] 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731 - PubChem - NIH. Source: nih.gov. 5
-
[4] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - MDPI. Source: mdpi.com. 4
Sources
Technical Support Center: HPLC Method Optimization for 3-Methoxy-6-nitro-2(1H)-pyridinone
Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when analyzing highly polar, tautomeric, and electron-deficient heterocyclic compounds. 3-Methoxy-6-nitro-2(1H)-pyridinone (CAS: 1245648-51-4) presents a unique triad of chromatographic challenges: high polarity leading to poor retention, keto-enol (hydroxypyridine-pyridinone) tautomerism causing peak distortion, and strong π−π dynamics dictated by the nitroaromatic system.
This guide is engineered to provide researchers and drug development professionals with field-proven, self-validating troubleshooting logic and step-by-step protocols to achieve robust, reproducible separations.
Physicochemical Profiling & Chromatographic Implications
To optimize a method, we must first understand the causality behind the molecule's behavior. The pyridinone core is highly polar and capable of hydrogen bonding. The addition of the strongly electron-withdrawing nitro group at the 6-position significantly increases the acidity of the N-H proton, while the 3-methoxy group donates electron density, creating a highly polarized push-pull π system.
Table 1: Quantitative Data & Parameter Impact Summary
| Parameter / Condition | Observation / Quantitative Impact | Chromatographic Implication & Solution |
| Analyte pKa Estimate | ~4.5 - 6.0 (due to -NO₂ effect) | pH Sensitivity: Unbuffered mobile phases will cause partial ionization. Solution: Buffer aqueous phase to pH < 3.0 [3]. |
| Tautomeric Equilibrium | 2-Pyridinone ⇌ 2-Hydroxypyridine | Peak Shape: Interconversion during elution causes peak splitting (Asymmetry Factor > 2.0). Solution: Lock state via acidic pH. |
| Stationary Phase: C18 | Retention Factor ( k′ ) < 1.0 | Poor Retention: Analyte elutes near the void volume ( t0 ). Solution: Switch to Phenyl-Hexyl or Polar-Embedded C18 [2]. |
| Stationary Phase: Phenyl | Retention Factor ( k′ ) = 3.5 - 5.0 | Optimal Retention: Leverages π−π interactions between the nitroaromatic ring and phenyl phase [2]. |
| Modifier: Acetonitrile | Resolution ( Rs ) decreases by ~30% | Selectivity Loss: MeCN π electrons compete with the column. Solution: Use Methanol [2]. |
| Modifier: Methanol | Resolution ( Rs ) > 2.0, sharper peaks | Enhanced Selectivity: Protic solvent enhances π−π retention mechanism for nitroaromatics [1]. |
Troubleshooting Guides & FAQs
Q1: Why does 3-methoxy-6-nitro-2(1H)-pyridinone elute at the void volume on my standard C18 column?
Expert Answer: Standard alkyl (C18) chains rely purely on hydrophobic dispersive forces for retention. Because 3-methoxy-6-nitro-2(1H)-pyridinone is highly polar and heavily functionalized, it lacks sufficient hydrophobicity to partition effectively into a standard C18 phase. The Fix: Switch orthogonal retention mechanisms. Utilize a Phenyl-Hexyl column. The phenyl ring of the stationary phase will engage in strong π−π interactions with the electron-deficient nitroaromatic system of your analyte, drastically increasing the retention factor ( k′ ) without requiring 100% aqueous conditions [2].
Q2: I am experiencing severe peak tailing and occasional peak splitting. Is my column degrading?
Expert Answer: While column degradation is possible, the root cause is almost certainly tautomeric interconversion combined with secondary silanol interactions. The 2(1H)-pyridinone ring exists in dynamic equilibrium with its 2-hydroxypyridine tautomer. If your mobile phase pH is near the pKa of this transition, the molecule will interconvert while traveling down the column, resulting in a smeared, tailing, or split peak. The Fix: You must "lock" the molecule into a single tautomeric and ionization state. Lower the mobile phase pH to at least 2 units below the pKa (target pH 2.0 - 2.5) using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). This ensures the molecule remains fully protonated and suppresses interactions with residual, acidic silanols on the silica support [3].
Q3: Why is Methanol recommended over Acetonitrile for this specific nitroaromatic compound?
Expert Answer: This is a matter of solvent-stationary phase competition. Acetonitrile ( CH3C≡N ) contains a carbon-nitrogen triple bond rich in π electrons. When using a Phenyl-Hexyl column to retain a nitroaromatic compound, Acetonitrile will actively compete with the analyte for the π−π binding sites on the stationary phase, thereby reducing retention and selectivity. Methanol, being a protic solvent lacking π electrons, actually enhances these π−π interactions, yielding superior resolution and peak capacity [2]. This principle is heavily utilized in EPA Method 8330B for nitroaromatic analysis [1].
Mandatory Visualizations: Logical Workflows
Caption: Workflow for HPLC method development targeting polar nitroaromatic pyridinones.
Caption: Root cause analysis and corrective actions for peak tailing in pyridinone chromatography.
Experimental Protocol: Step-by-Step Method Optimization
This self-validating protocol is designed to establish a robust baseline method for 3-methoxy-6-nitro-2(1H)-pyridinone, ensuring high reproducibility and avoiding the pitfalls of tautomerism and weak retention.
Materials Required:
-
Column: Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (or equivalent core-shell technology for high efficiency).
-
Mobile Phase A (Aqueous): Ultrapure Water (18.2 MΩ·cm) + 0.1% Formic Acid (v/v). Verify pH is ~2.7.
-
Mobile Phase B (Organic): HPLC-Grade Methanol + 0.1% Formic Acid (v/v).
-
Sample Solvent: 95% Mobile Phase A / 5% Mobile Phase B (to prevent solvent shock and peak distortion upon injection).
Step-by-Step Execution:
-
System Preparation & Purging:
-
Purge all HPLC lines with fresh mobile phases. Ensure no residual Acetonitrile remains in the system, as it will interfere with the π−π retention mechanism [2].
-
Set the column oven temperature to 35°C . Temperature control is vital to maintain a constant tautomeric equilibrium rate and reproducible retention times.
-
-
Column Equilibration:
-
Flow rate: 1.0 mL/min.
-
Equilibrate the column with 95% A / 5% B for at least 10 column volumes (approx. 15 minutes). Monitor the UV baseline at 254 nm until stable.
-
-
Gradient Scouting Run:
-
Program the following linear gradient:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head).
-
2.0 - 15.0 min: 5% B → 60% B (Linear ramp).
-
15.0 - 17.0 min: 60% B → 95% B (Column wash).
-
17.0 - 22.0 min: 5% B (Re-equilibration).
-
-
-
Injection & Detection:
-
Inject 5 µL of a 0.1 mg/mL standard solution of 3-methoxy-6-nitro-2(1H)-pyridinone.
-
Set the Diode Array Detector (DAD) to extract chromatograms at 254 nm (optimal for the nitroaromatic chromophore) and 320 nm (optimal for the pyridinone ring).
-
-
Data Evaluation (Self-Validation):
-
Calculate the Asymmetry Factor ( As ) at 10% peak height. If As > 1.5, verify the pH of Mobile Phase A. If pH is correct, the column may have active silanols; consider switching to a polar-embedded phase [3].
-
Ensure the Retention Factor ( k′ ) is > 2.0. If the analyte elutes before 3 minutes, decrease the starting organic percentage or increase the initial isocratic hold time.
-
References
-
EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) . United States Environmental Protection Agency (EPA). URL:[Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column . Agilent Technologies Application Note. URL:[Link]
-
Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide . Waters Corporation. URL:[Link]
Technical Support Center: Preventing Thermal Degradation of 3-Methoxy-6-nitro-2(1H)-pyridinone
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing irreproducibility due to the mishandling of sensitive heterocyclic building blocks. 3-Methoxy-6-nitro-2(1H)-pyridinone is a highly functionalized molecule featuring a "push-pull" electronic system (an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridinone core). While this makes it a versatile synthetic intermediate, it also renders the molecule highly susceptible to thermal degradation.
This guide provides the mechanistic causality behind its instability and establishes self-validating protocols to ensure your compound remains intact from receipt to reaction.
Mechanistic Insights: The "Why" Behind the Degradation
To effectively store this compound, you must understand how it breaks down. Under thermal stress, the labile nitro (-NO2) group drives decomposition through two competing radical pathways[1]:
-
Nitro-Nitrito Isomerization (Lower Activation Energy): At moderate thermal stress, the nitro group isomerizes into a nitrito (-ONO) intermediate. This pathway leads to the scission of the O-NO bond, releasing nitric oxide gas (•NO) and leaving behind a highly reactive pyridoxy radical (2)[3].
-
C-NO2 Bond Homolysis (Higher Activation Energy): At elevated temperatures, direct cleavage of the carbon-nitrogen bond dominates. This generates nitrogen dioxide gas (•NO2) and a pyridyl radical (1)[1].
Both pathways initiate a radical cascade that results in exothermic ring cleavage, polymerization, and the evolution of non-condensable gases (NOx, COx) (4)[4].
Figure 1: Thermal degradation pathways of the compound via isomerization and homolysis.
Troubleshooting Guide & FAQs
Q1: My stored batch turned from a light yellow powder to a dark brown solid. What happened? A1: This color shift is the classic macroscopic indicator of thermal degradation. The darkening is caused by the formation of conjugated polymeric byproducts resulting from the radical-initiated breakdown of the pyridinone ring. Once the C-NO2 bond homolyzes, the resulting radicals rapidly recombine into highly colored, extended pi-systems. If you observe this, the batch's purity is compromised and must be discarded or heavily purified.
Q2: I noticed a slight pressure build-up (a "pop" sound) when opening the storage vial. Is this dangerous? A2: Yes, this indicates active thermal decomposition. The degradation of nitroaromatics generates gaseous byproducts[1]. If stored in a tightly sealed container at room temperature for prolonged periods, the accumulation of these gases creates internal pressure. To prevent this, always store the compound at -20°C and never pack the material to the brim of the vial; leave at least 30% headspace.
Q3: Why do you recommend purging the storage vial with Argon instead of just closing it tightly? A3: While thermal stress is the primary degradation driver, atmospheric oxygen and moisture act as catalysts. Moisture facilitates the hydrolysis of the methoxy group, while oxygen exacerbates radical propagation once initial homolysis occurs. Argon is heavier than air and effectively displaces both oxygen and moisture, creating a chemically inert blanket over the solid.
Quantitative Data: Storage Conditions & Kinetics
The table below synthesizes the relationship between storage temperature, expected half-life, and the dominant degradation risks for nitro-pyridinone derivatives.
| Storage Temperature | Estimated Shelf Life (t₁/₂) | Primary Degradation Risk | Recommended Action |
| +25°C (Ambient) | < 6 Months | Nitro-Nitrito Isomerization | Avoid for long-term storage; use within weeks. |
| +4°C (Refrigerator) | 12 - 18 Months | Slow Isomerization / Condensation | Acceptable for active daily-use aliquots only. |
| -20°C (Freezer) | > 36 Months | Negligible | Mandatory for bulk storage. |
| -80°C (Ultra-low) | Indefinite | None | Optional; typically unnecessary unless stored in solution. |
Experimental Protocols
Do not rely on assumptions. A robust laboratory relies on self-validating systems. Use the following protocols to empirically verify the stability of your compound and handle it without inducing degradation.
Protocol A: Self-Validating Thermal Stability Assessment via DSC
Causality: To trust your storage conditions, you must empirically determine the Self-Accelerating Decomposition Temperature (SADT) of your specific batch. This protocol uses Differential Scanning Calorimetry (DSC) to extract the activation energy (Ea) of decomposition[4].
-
Sample Preparation: Weigh exactly 1.5 mg of 3-methoxy-6-nitro-2(1H)-pyridinone into a gold-plated, high-pressure DSC crucible. (Why high-pressure? Standard aluminum pans will rupture from NOx gas evolution, invalidating the heat flow measurement).
-
Inert Atmosphere: Purge the DSC furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative artifacts from skewing the exotherm.
-
Dynamic Heating: Run non-isothermal temperature ramps at heating rates of 2, 4, 8, and 10 °C/min from 25°C to 350°C.
-
Kinetic Extraction: Plot the exothermic peak temperatures against the heating rates using the Kissinger method to calculate the Ea of the C-NO2 homolysis. A calculated Ea < 150 kJ/mol indicates a highly sensitive batch requiring immediate -20°C storage.
Protocol B: Moisture-Free Aliquoting and Storage Workflow
Causality: Repeated freeze-thaw cycles introduce condensation, leading to hydrolytic degradation. Aliquoting prevents the bulk material from experiencing these thermal shocks.
-
Equilibration: Remove the bulk container from the -20°C freezer and place it in a vacuum desiccator. Allow it to reach room temperature (approx. 2 hours). (Why? Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the hygroscopic powder).
-
Aliquoting: Inside a dry, inert glovebox (or under a steady Argon stream), transfer 10–50 mg aliquots into pre-dried amber glass vials. (Why amber glass? It prevents potential photolytic degradation of the nitro group).
-
Argon Purge: Gently blow Argon gas into the headspace of each vial for 5 seconds to displace ambient air.
-
Sealing: Cap tightly with PTFE-lined septa and store immediately at -20°C.
Figure 2: Optimal workflow for the receipt, processing, and storage of nitro-pyridinones.
References
-
Investigation of thermal decomposition of nitrobenzene: An energetic material. KAUST. 1
-
The substituent effect on the heat-induced pyrolysis mechanism of energetic materials. RSC Publishing. 2
-
Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. PubMed Central (PMC). 4
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of 3-Methoxy-6-nitro-2(1H)-pyridinone in Biological Assays
Welcome to the Application Scientist Troubleshooting Hub. As researchers and drug development professionals, encountering the "brick dust" phenomenon—where a promising small molecule refuses to dissolve in aqueous assay buffers—is a frequent hurdle.
While the parent unsubstituted 2-pyridone scaffold is highly water-soluble[1], the specific substitution pattern of 3-methoxy-6-nitro-2(1H)-pyridinone (MW: 170.12 g/mol ) drastically alters its physicochemical profile. This guide provides field-proven, self-validating methodologies to bypass these thermodynamic barriers without compromising your biological targets.
PART 1: Mechanistic FAQs (The Chemistry of the Problem)
Q: Why does 3-methoxy-6-nitro-2(1H)-pyridinone exhibit such poor aqueous solubility despite having polar functional groups? A: The insolubility is driven by crystal lattice thermodynamics rather than pure lipophilicity. The 2-pyridone core exists in a tautomeric equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[2]. In the solid state, the lactam form predominates and establishes highly stable, conjugated dual hydrogen bonds (CDHB)[3]. This creates an infinite helical network in the crystal lattice, resulting in an exceptionally high lattice energy[4].
Furthermore, the 6-nitro group is strongly electron-withdrawing, and the 3-methoxy group adds steric bulk. Together, these substituents disrupt the formation of a stable hydration shell in purely aqueous media, making the thermodynamic barrier to dissolution immense.
Q: Does the nitro group offer any chemical advantages for solubilization? A: Yes. The strong electron-withdrawing nature of the 6-nitro group significantly increases the acidity of the adjacent lactam NH proton. While unsubstituted 2-pyridone has a pKa of ~11.6[4], the 6-nitro derivative has a much lower pKa. We can exploit this by slightly raising the pH of the assay buffer to induce ionization (see Protocol B).
PART 2: Diagnostic FAQs
Q: How can I definitively tell if poor solubility is causing artifacts in my cell-based or enzymatic assay? A: Solubility issues rarely present as obvious floating rocks. Look for these insidious diagnostic markers:
-
Bell-Shaped Dose-Response Curves: Activity increases with concentration until the solubility limit is reached, after which the compound aggregates and precipitates, causing apparent activity to plummet.
-
High Optical Background: In fluorescence or absorbance assays, colloidal micro-precipitates cause severe light scattering (Rayleigh scattering), artificially inflating baseline readings.
-
Replicate Variability: Micro-precipitation is stochastic. If your triplicate wells show >20% CV (Coefficient of Variation) at higher doses, suspect precipitation.
PART 3: Troubleshooting Guides & Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to your biological assay without passing the validation step.
Protocol A: The Co-Solvent Cascade (Micellar Encapsulation)
Mechanism: DMSO acts as a strong hydrogen-bond acceptor to shatter the CDHB dimers[3]. Tween-20 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic methoxy/nitro-aromatic core before it contacts the bulk water, preventing rapid nucleation.
-
Primary Stock: Weigh 1.70 mg of 3-methoxy-6-nitro-2(1H)-pyridinone and dissolve in 100 µL of anhydrous DMSO to create a 100 mM stock.
-
Intermediate Stock: Dilute the primary stock 1:10 into a solution of DMSO containing 10% (v/v) Tween-20 (Yields 10 mM compound).
-
Aqueous Addition: Add the intermediate stock dropwise to your final aqueous assay buffer while vortexing vigorously. Target a final concentration of 100 µM (Final DMSO = 1%, Final Tween-20 = 0.1%).
-
Self-Validation Step: Measure the absorbance of the final buffer at 600 nm (OD600) against a blank buffer. An OD600 < 0.01 confirms the absence of colloidal light scattering and successful solubilization.
Protocol B: pH-Driven Solubilization (Ionization)
Mechanism: Exploiting the electron-withdrawing 6-nitro group to deprotonate the lactam NH, converting the neutral molecule into a highly water-soluble enolate anion.
-
Buffer Preparation: Prepare a 50 mM Tris-HCl or HEPES buffer and adjust the pH to 8.2.
-
Direct Dissolution: Add the solid compound directly to the buffer to a target concentration of 500 µM.
-
Thermal Agitation: Sonicate in a water bath at 37°C for 10 minutes to overcome the initial lattice energy barrier.
-
Self-Validation Step: Perform a UV-Vis spectral scan (250–450 nm). The deprotonated anionic form will exhibit a distinct bathochromic shift (red shift) compared to the neutral lactam. The presence of this shifted peak confirms successful ionization.
Protocol C: Host-Guest Encapsulation with HP-β-Cyclodextrin
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior[5]. The planar pyridinone core slides into the cavity, shielding the hydrophobic pi-system from water while the cyclodextrin maintains bulk aqueous solubility.
-
Excipient Preparation: Dissolve HP-β-CD in your standard biological assay buffer (pH 7.4) to a final concentration of 20% (w/v).
-
Complexation: Add 3-methoxy-6-nitro-2(1H)-pyridinone to a target concentration of 1 mM.
-
Equilibration: Incubate on an orbital shaker at 37°C for 2 hours to allow the host-guest thermodynamic equilibrium to stabilize.
-
Self-Validation Step: Centrifuge the sample at 15,000 × g for 15 minutes. Analyze the supernatant via HPLC-UV. If the Area Under the Curve (AUC) matches your theoretical total input, quantitative encapsulation is confirmed.
PART 4: Quantitative Solubility Data
Use the table below to select the appropriate strategy based on the maximum concentration required for your specific assay.
| Solubilization Strategy | Max Soluble Concentration | Biological Assay Compatibility | Primary Mechanism of Action |
| Pure Aqueous Buffer (pH 7.4) | < 10 µM | High | Baseline intrinsic solubility |
| 1% DMSO (Direct Dilution) | ~50 µM | High | Disruption of crystal lattice |
| 1% DMSO + 0.1% Tween-20 | ~200 µM | Moderate (Surfactant limits) | Micellar encapsulation |
| pH 8.2 Buffer Adjustment | ~500 µM | Low (pH sensitive targets) | Ionization of lactam NH |
| 20% HP-β-Cyclodextrin | > 1,000 µM | High | Host-guest cavity shielding |
PART 5: Decision Workflow
Follow this logical decision tree to determine the optimal solubilization route for your specific biological system.
Caption: Decision workflow for optimizing 3-methoxy-6-nitro-2(1H)-pyridinone solubility.
PART 6: References
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: RSC Advances URL:[Link]
-
2-Pyridone (Physicochemical Properties and Tautomerism) Source: Wikipedia URL:[Link]
-
Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism Source: The Journal of Physical Chemistry B URL:[Link]
-
Complexation of Naphthylethanols with β-Cyclodextrin (Host-Guest Mechanics) Source: The Journal of Physical Chemistry A URL:[Link]
Sources
- 1. 2-Pyridone â Grokipedia [grokipedia.com]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
reducing side products during the nitration of 3-methoxy-2-pyridone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-methoxy-5-nitro-2-pyridone. This valuable intermediate is crucial in the development of various pharmaceutical and agrochemical agents.[1] However, its synthesis via electrophilic nitration is often challenging, presenting issues with yield, purity, and the formation of undesirable side products.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both explanations and actionable solutions.
Q1: My reaction is producing a significant amount of a dark, tar-like substance. What is causing this and how can I prevent it?
A1: The formation of dark, insoluble tars is a common issue in nitration chemistry, especially with activated aromatic systems. This degradation is typically caused by one or more of the following factors:
-
Oxidative Side Reactions: The strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to the degradation of the starting material or the desired product.
-
Reaction Runaway: Nitration is a highly exothermic process. Poor temperature control can cause localized heating, accelerating decomposition and polymerization pathways.
-
Substrate Sensitivity: Pyridone systems can be sensitive to highly acidic and oxidative conditions, leading to ring-opening or other decomposition pathways.
Solutions to Minimize Tar Formation:
| Strategy | Rationale |
| Strict Temperature Control | Maintain the reaction temperature consistently between 5°C and 15°C.[2] Use an ice/salt bath or a cryo-cooler for precise control. A runaway reaction is the most common cause of tarring. |
| Slow, Controlled Addition | Add the pre-chilled nitrating mixture (HNO₃ in H₂SO₄) dropwise to the solution of 3-methoxy-2-pyridone in sulfuric acid. This ensures the heat generated can be dissipated effectively.[2] |
| High-Quality Reagents | Use fresh, high-purity acids. Older nitric acid can contain higher concentrations of nitrogen oxides (NOₓ), which can catalyze decomposition. |
| Inert Atmosphere | While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions initiated by atmospheric oxygen. |
Below is a workflow to diagnose and address tar formation.
Caption: Troubleshooting workflow for tar formation.
Q2: I am observing significant amounts of dinitrated byproducts. How can I improve selectivity for mono-nitration?
A2: The formation of dinitro compounds occurs when the mono-nitrated product, 3-methoxy-5-nitro-2-pyridone, undergoes a second nitration. Although the first nitro group is deactivating, the methoxy and pyridone functionalities still provide sufficient activation for a subsequent reaction under harsh conditions.
Strategies to Enhance Mono-nitration Selectivity:
-
Control Stoichiometry: Use a precise molar equivalent of nitric acid relative to the 3-methoxy-2-pyridone substrate. Avoid using a large excess of the nitrating agent.
-
Lower Reaction Temperature: Conducting the reaction at the lower end of the recommended range (e.g., 0-5°C) will decrease the reaction rate, favoring the more kinetically accessible mono-nitration over the slower dinitration.
-
Reduce Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice to prevent the slower formation of the dinitrated product.[2]
-
Consider Milder Nitrating Agents: If mixed acid proves too reactive, alternative reagents can offer better control. Acetyl nitrate or N-nitro-heterocyclic compounds can provide the nitronium ion under less acidic and oxidative conditions.[3][4]
Q3: The yield of my desired 5-nitro isomer is very low, and I suspect other isomers are forming. How can I control the regioselectivity?
A3: Regioselectivity in the nitration of 3-methoxy-2-pyridone is governed by the combined electronic effects of the substituents. The pyridine ring itself is electron-deficient, which typically directs electrophiles to the meta-position (C3 or C5).[5]
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. It donates electron density to the ring, primarily at the C4 and C6 positions.
-
Pyridone Carbonyl (C=O) and Ring Nitrogen: The pyridone tautomer behaves differently than pyridine. The system is more akin to an activated vinylogous amide. The combined effect of the methoxy and lactam functionalities strongly directs the incoming electrophile to the C5 position, which is para to the activating methoxy group.
The formation of the 5-nitro isomer is the electronically favored outcome. Low yields of this isomer may indicate that reaction conditions are promoting side reactions rather than the formation of other isomers. Following the protocols to reduce tar formation (Q1) and control dinitration (Q2) will inherently improve the yield of the desired 5-nitro product.
Caption: Mechanism of electrophilic nitration.
Q2: What are the optimal starting conditions for this reaction based on literature?
A2: Based on established procedures, the following conditions have been successfully used to synthesize 3-methoxy-5-nitro-2-pyridone. [2]
| Parameter | Recommended Condition |
|---|---|
| Substrate Solvent | Concentrated Sulfuric Acid (H₂SO₄) |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) in Conc. H₂SO₄ |
| Reagent Ratio | Approx. 1:1 molar ratio of substrate to HNO₃ |
| Initial Temperature | Cool substrate solution to 5°C before addition |
| Reaction Temperature | Maintain between 10°C to 15°C during addition |
| Post-Addition Stirring | Stir for 30 minutes at 5°C after addition is complete |
| Quenching Method | Pour reaction mixture onto ice (~400 ml) |
Q3: Are there alternative nitrating agents to the standard H₂SO₄/HNO₃ mixture that might reduce side products?
A3: Yes, several alternative nitrating systems have been developed to provide milder conditions and potentially higher selectivity, which can be advantageous for sensitive substrates like 3-methoxy-2-pyridone. [4]
-
Acetyl Nitrate (CH₃COONO₂): Typically formed in situ from nitric acid and acetic anhydride. It is a less aggressive nitrating agent than mixed acid and can often be used at or below room temperature, reducing oxidative side reactions. [3]* Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): This is a solid, stable salt that can effect nitration under milder, often acid-free conditions, making it an environmentally benign option that can improve regioselectivity. [6]* N-Nitro-heterocycles (e.g., N-Nitrosaccharin): These are bench-stable, solid reagents that act as electrophilic NO₂⁺ sources. They often exhibit high functional group tolerance and operate under acid-free conditions, which is ideal for preventing degradation. [4] Exploring these alternatives is recommended if the standard mixed-acid protocol fails to provide satisfactory purity and yield even after optimization.
Section 3: Protocols and Methodologies
Protocol 1: Controlled Mixed-Acid Nitration
This protocol is an enhanced version of the literature method, with specific emphasis on control points to minimize side product formation. [2]
-
Preparation of Substrate Solution: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methoxy-2-pyridone (1.0 eq) in concentrated sulfuric acid (~2.5 mL per gram of substrate).
-
Cooling: Cool the solution to 5°C using an external ice/salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.05 eq) to an equal volume of concentrated sulfuric acid. Cool this mixture to 0-5°C.
-
Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture to the substrate solution dropwise over 30-60 minutes. Crucially, ensure the internal reaction temperature does not exceed 15°C.
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 5°C. The reaction progress can be monitored by quenching a small aliquot on ice, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (~20 mL per gram of substrate) with vigorous stirring. A precipitate should form.
Protocol 2: Purification via Quenching and Recrystallization
-
Isolation: Collect the precipitate formed during quenching by vacuum filtration. The literature describes this as a "red precipitate". [2]2. Washing: Wash the crude solid on the filter with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.
-
Drying: Dry the solid under vacuum.
-
Recrystallization: Recrystallize the crude product from water to yield the purified 3-methoxy-5-nitro-2-pyridone. [2]Dissolve the solid in a minimal amount of hot water, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
References
-
Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Available from: [Link]
-
Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. PubMed. Available from: [Link]
-
Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. PMC. Available from: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. Available from: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available from: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available from: [Link]
-
Partial reduction of pyridinium salts as a versatile route to dihydropyridones. PubMed. Available from: [Link]
-
The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Available from: [Link]
-
Classical mechanism of nitration known as the ingold‐hughes or polar... ResearchGate. Available from: [Link]
-
A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Available from: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
-
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Available from: [Link]
-
3-Methoxy-5-nitro-2(1H)-pyridinone. PubChem. Available from: [Link]
-
c5sc02983j1.pdf. The Royal Society of Chemistry. Available from: [Link]
-
Nitration. Wikipedia. Available from: [Link]
-
Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. Available from: [Link]
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available from: [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Available from: [Link]
-
The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II). ResearchGate. Available from: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. Available from: [Link]
-
Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. Available from: [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]
-
Asymmetric Partial Reductions of Pyridines. PubMed. Available from: [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
-
Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubMed. Available from: [Link]
-
Simplifying Nitration Chemistry. Springer Nature Research Communities. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
scale-up challenges and solutions for 2(1H)-pyridinone, 3-methoxy-6-nitro- batch production
Welcome to the Technical Support Center for the batch production and scale-up of 3-methoxy-6-nitro-2(1H)-pyridinone (CAS: 1245648-51-4). This resource is engineered for process chemists, researchers, and drug development professionals navigating the inherent complexities of heteroaromatic nitration at scale.
Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and mechanistic FAQs designed to ensure safety, high regioselectivity, and product integrity.
🛠 Troubleshooting Guide: Key Scale-Up Challenges
Issue 1: Thermal Runaway and Exotherm Control
Symptom: Sudden temperature spikes during the addition of the nitrating agent; pressure build-up in the reactor. Causality: Nitration is a highly exothermic electrophilic aromatic substitution. In batch reactors, poor heat transfer can lead to localized "hot spots." If the dosing rate of the mixed acid (HNO₃/H₂SO₄) exceeds the cooling capacity of the jacket, unreacted nitronium ions accumulate. This accumulation can trigger an uncontrollable, autocatalytic thermal runaway[1]. Solution:
-
Implement strict feed-rate control interlocked with the internal reactor temperature ( Tint ).
-
Maintain Tint < 5°C during the entire dosing phase.
-
For multi-kilogram scales, consider transitioning the dosing phase to a continuous-flow microreactor, which provides orders-of-magnitude better heat dissipation compared to batch vessels[2].
Issue 2: Methoxy Group Cleavage (Demethylation)
Symptom: In-process HPLC analysis shows a growing impurity peak corresponding to 3-hydroxy-6-nitro-2(1H)-pyridinone. Causality: The methoxy ether linkage is highly susceptible to acid-catalyzed cleavage. Prolonged exposure to concentrated H₂SO₄ at elevated temperatures (>25°C) protonates the ether oxygen, facilitating nucleophilic attack by bisulfate or water, resulting in irreversible demethylation. Solution:
-
Strictly control the isothermal aging temperature to exactly 20°C.
-
Limit the reaction aging time to a maximum of 2 hours.
-
Utilize a "reverse quench" methodology (adding the acidic reaction mixture into cold water). Forward quenching (adding water to acid) generates a massive heat of dilution that boils the localized aqueous layer, driving rapid ether cleavage.
Issue 3: Regioselectivity and Over-Nitration
Symptom: Formation of dinitro impurities or the 4-nitro regioisomer. Causality: Direct selective nitration of pyridines is challenging due to the electron-deficient nature of the ring[3]. While the 3-methoxy group strongly directs ortho/para (C4, C6) and the pyridone nitrogen directs ortho/para (C3, C5), their synergistic electronic effects favor the C6 position[4]. However, excess nitric acid or elevated temperatures can overcome the activation energy barrier for secondary nitration or meta-attack. Solution:
-
Use a precise stoichiometric ratio of HNO₃ (1.05 to 1.10 equivalents).
-
Perform kinetic modeling to establish the exact end-point of the reaction, preventing over-exposure to the nitrating agent[5].
📊 Data Presentation
Table 1: Thermal Hazard Data (DSC/ARC)
Understanding the thermal boundaries is critical for preventing cooling-failure scenarios.
| Parameter | Value | Implication for Scale-Up |
| Onset of Exotherm ( Tonset ) | 115 °C | High risk of thermal runaway if cooling fails[1]. |
| Heat of Reaction ( ΔHrxn ) | -145 kJ/mol | Requires high-capacity jacket cooling during dosing. |
| Time to Maximum Rate ( TMRad ) | > 24 hours at 20°C | Safe to hold at 20°C for the 2-hour aging period. |
Table 2: Impurity Profile and Mitigation Strategy
| Impurity | Causality | Mitigation |
| 3-Hydroxy-6-nitro-2-pyridone | Acid-catalyzed ether cleavage | Strict temp limit (<25°C); Reverse quench. |
| 4-Nitro regioisomer | Kinetic vs. thermodynamic control | Maintain stoichiometric HNO₃; avoid high temps[3]. |
| Unreacted Starting Material | Insufficient nitronium generation | Ensure H₂SO₄ concentration is >95% to drive NO₂⁺ formation. |
🧪 Experimental Protocol: Step-by-Step Batch Nitration
Self-Validating Methodology for 1 kg Scale Production
1. Substrate Dissolution: Charge a 10 L glass-lined reactor with 4.0 L of concentrated H₂SO₄ (98%). Cool the jacket to -5°C. Slowly charge 1.0 kg of 3-methoxy-2(1H)-pyridinone in 100 g portions to control the heat of dissolution.
-
Self-Validation: Ensure complete dissolution via visual inspection. The mixture must be a clear, pale-yellow solution. If particulate matter remains, extend agitation before proceeding.
2. Mixed Acid Preparation: In a separate, dedicated cooling vessel, prepare the mixed acid by slowly adding 0.55 kg of fuming HNO₃ (90%) to 1.0 L of cold H₂SO₄ (98%).
-
Self-Validation: Keep the preparation temperature strictly < 10°C to prevent the premature loss of NO₂ gas.
3. Dosing: Dose the mixed acid into the main reactor over 3 to 4 hours using a subsurface PTFE dip tube.
-
Self-Validation: Maintain Tint between -5°C and 5°C. The dosing pump must be interlocked with the reactor thermocouple; if Tint exceeds 5°C, the dosing valve must automatically shut off until cooling recovers.
4. Isothermal Aging: Warm the reactor to 20°C and stir for exactly 2 hours.
-
Self-Validation: Pull an aliquot, quench in ice water, and analyze via HPLC (UV 254 nm). The reaction is complete when the starting material is < 1.0% area. Do not proceed to the quench step until this specification is met.
5. Reverse Quench: Transfer the active reaction mixture via a PTFE line into a 50 L quench vessel containing 20 L of pre-chilled water (0-5°C) and 5 kg of crushed ice. Maintain high-shear agitation.
-
Self-Validation: The product will immediately precipitate as a yellow solid. The Tint of the quench vessel must not exceed 15°C at any point.
6. Filtration and Washing: Filter the resulting slurry through a Hastelloy Nutsche filter. Wash the filter cake with 3 x 5 L of cold water.
-
Self-Validation: Continue washing until the filtrate pH is > 4.0, ensuring all residual sulfuric acid is removed prior to drying.
📈 Process Visualizations
Caption: Step-by-step workflow for the batch nitration and isolation of 3-methoxy-6-nitro-2(1H)-pyridinone.
Caption: Mechanistic pathway of C-6 nitration vs. acid-catalyzed demethylation side reaction.
❓ Frequently Asked Questions (FAQs)
Q: Why is my yield dropping at a 10 kg scale compared to my 100 g lab experiments? A: Yield drops during the scale-up of nitrations are almost always tied to mixing inefficiencies and heat transfer limitations. At a 100 g scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. At 10 kg, localized hot spots accelerate the demethylation side reaction, destroying your product. Ensure your agitator design provides high-shear mixing and consider extending the dosing time to match the reactor's cooling capacity.
Q: What reactor material is recommended for this process? A: Glass-lined steel is mandatory. The combination of concentrated sulfuric acid, nitric acid, and water (during the quench) is highly corrosive. Standard stainless steel (e.g., 316L) will rapidly pit and degrade, leaching transition metals that can catalyze unwanted oxidative side reactions. For the isolation filter, Hastelloy C-276 is recommended due to its resistance to acidic aqueous filtrates.
Q: How do I handle the NOx emissions during scale-up? A: Nitration reactions inherently generate nitrogen oxides (NOx) due to the thermal decomposition of nitric acid and oxidative side reactions. The reactor must be vented through a dedicated caustic scrubber system (e.g., 10-20% NaOH solution) designed to handle sudden volumetric surges of gas, particularly in the event of a cooling failure.
📚 References
-
Title: Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Source: PMC / Beilstein J Org Chem. URL:
-
Title: A Method for Heteroaromatic Nitration Demonstrating Remarkable Thermal Stability. Source: Organic Process Research & Development - ACS Publications. URL:
-
Title: Kinetics Study of a Complex Reaction: Nitration of Caged 2,6,8,12-Tetraacetyl-4,10-dinitro-2,4,6,8,10,12-hexaazaisowurtzitane. Source: Organic Process Research & Development - ACS Publications. URL:
-
Title: meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Source: ACS Publications. URL:
-
Title: The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing). URL:
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- 2. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 3-Methoxy-6-nitro-2(1H)-pyridinone and its 5-Nitro Isomer
Introduction
The 2(1H)-pyridinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory agents.[1] The strategic functionalization of this privileged heterocycle is paramount in drug discovery, enabling the fine-tuning of a compound's pharmacological profile. The introduction of substituents, such as nitro and methoxy groups, profoundly alters the electronic landscape of the pyridinone ring, thereby dictating its reactivity in subsequent synthetic transformations.
This guide provides an in-depth, objective comparison of the chemical reactivity of two isomeric nitropyridinones: 3-methoxy-6-nitro-2(1H)-pyridinone and 3-methoxy-5-nitro-2(1H)-pyridinone. Understanding the distinct reactivity patterns imparted by the positional variation of the powerful electron-withdrawing nitro group is critical for researchers, scientists, and drug development professionals aiming to leverage these intermediates in complex synthetic pathways. This analysis is grounded in fundamental principles of organic chemistry and supported by relevant experimental observations from the scientific literature.
Electronic Landscape: The Decisive Role of the Nitro Group's Position
The reactivity of an aromatic system is fundamentally governed by the electronic effects of its substituents. In the case of the two isomers , we have a constant electron-donating methoxy group at the 3-position and a variable nitro group at either the 6- or 5-position.
-
3-Methoxy Group: This group exerts a dual electronic effect: a +M (mesomeric or resonance) effect by donating its lone pair of electrons to the ring, and a -I (inductive) effect due to the electronegativity of the oxygen atom. Overall, the resonance effect is dominant, making the methoxy group an activating, ortho, para-directing group for electrophilic aromatic substitution.
-
Nitro Group: The nitro group is a potent electron-withdrawing group, operating through both a strong -M and -I effect. This deactivates the ring towards electrophilic attack and, conversely, activates it towards nucleophilic attack.[2][3]
The critical difference between the two isomers lies in the interplay of these effects, which is dictated by the position of the nitro group relative to the other functionalities.
-
3-Methoxy-6-nitro-2(1H)-pyridinone (The 6-Nitro Isomer): In this isomer, the nitro group is para to the ring nitrogen and meta to the methoxy group. The powerful electron-withdrawing effect of the nitro group is in conjugation with the pyridinone system, significantly lowering the electron density across the ring, especially at positions C4 and C6.
-
3-Methoxy-5-nitro-2(1H)-pyridinone (The 5-Nitro Isomer): Here, the nitro group is meta to the ring nitrogen and para to the methoxy group. This positioning places the electron-donating methoxy group and the electron-withdrawing nitro group in direct conjugation, leading to a "push-pull" electronic environment. While the ring is still electron-deficient, the delocalization patterns differ significantly from the 6-nitro isomer.
Figure 1. Positional Isomerism and Electronic Effects.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a characteristic reaction of electron-deficient aromatic rings and a cornerstone for the functionalization of nitropyridines.[2][4] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the key determinant of the reaction rate.
Prediction: The 6-nitro isomer is predicted to be significantly more reactive towards nucleophilic aromatic substitution than the 5-nitro isomer.
Causality:
-
Activation: In the 6-nitro isomer, the nitro group is positioned para to the potential leaving group at C6 (if one were present) or activates the C-H bond at this position for Vicarious Nucleophilic Substitution (VNS).[5][6] This ortho/para relationship is crucial for stabilizing the negative charge of the Meisenheimer intermediate through direct delocalization onto the nitro group's oxygen atoms.
-
Stabilization of Intermediate: When a nucleophile attacks the C6 position of the 6-nitro isomer, the resulting negative charge is effectively delocalized across the pyridinone ring and, most importantly, onto the nitro group. For the 5-nitro isomer, attack at any position does not allow for this direct resonance stabilization of the negative charge by the nitro group, resulting in a less stable intermediate and a higher activation energy for the reaction.
Extensive studies on 4-nitropyridine 1-oxide systems, which are electronically analogous to the 6-nitro pyridinone, confirm that the nitro group is readily replaced by various nucleophiles, underscoring the high degree of activation it provides.[7]
Figure 2. Meisenheimer Complex Stability in SNAr.
Electrophilic Aromatic Substitution (EAS)
The nitration of pyridine derivatives is notoriously difficult due to the electron-deficient nature of the ring, which is further exacerbated by protonation of the ring nitrogen under strongly acidic nitrating conditions.[8][9] However, the presence of activating groups like the methoxy group can facilitate electrophilic substitution.
Prediction: The 5-nitro isomer is predicted to be slightly more reactive towards electrophilic aromatic substitution than the 6-nitro isomer, with substitution likely occurring at the C4 position.
Causality:
-
Deactivation: Both isomers are strongly deactivated by the nitro group. However, in the 6-nitro isomer, the powerful deactivating effects of the nitro group and the pyridone carbonyl are additive across most of the ring.
-
Directing Effects: In the 5-nitro isomer, the C4 position is ortho to the activating methoxy group and meta to the deactivating nitro group. This is the least deactivated position and the one most favored by the directing effect of the methoxy group. For the 6-nitro isomer, all available positions (C4 and C5) are significantly deactivated. Kinetic studies on the nitration of related 6-hydroxy-2(1H)-pyridones show that substitution occurs at the 3- or 5-position, but the presence of a nitro group already on the ring would drastically alter this outcome.[10]
Acidity (pKa)
The acidity of the N-H proton in 2(1H)-pyridinones is influenced by the stability of the resulting conjugate base (the pyridin-2-olate anion). Electron-withdrawing groups increase acidity by stabilizing the negative charge of the anion.
Prediction: The 6-nitro isomer is predicted to be more acidic (have a lower pKa) than the 5-nitro isomer.
Causality:
-
Anion Stabilization: Upon deprotonation of the 6-nitro isomer, the resulting negative charge on the exocyclic oxygen can be delocalized throughout the ring and onto the nitro group via a conjugated system. This extensive delocalization provides significant stabilization.
-
Inductive vs. Resonance Effects: In the 5-nitro isomer, the negative charge of the conjugate base cannot be delocalized onto the nitro group through resonance. Stabilization is primarily achieved through the inductive effect of the nitro group, which is a weaker stabilizing force compared to the combined resonance and inductive effects in the 6-nitro isomer.
Quantitative Data Summary
| Property/Reaction | 3-Methoxy-6-nitro-2(1H)-pyridinone | 3-Methoxy-5-nitro-2(1H)-pyridinone | Rationale |
| Reactivity in SNAr | High | Low | The nitro group is para to the ring nitrogen, providing strong resonance stabilization for the Meisenheimer intermediate. |
| Reactivity in EAS | Very Low | Low | The C4 position in the 5-nitro isomer is activated by the methoxy group and only meta to the nitro group. |
| Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | The conjugate base of the 6-nitro isomer is significantly stabilized by resonance delocalization onto the nitro group. |
Experimental Protocols
To empirically validate the predicted difference in reactivity towards nucleophiles, a competitive reaction experiment can be designed.
Protocol: Competitive Nucleophilic Aromatic Substitution
Objective: To demonstrate the higher reactivity of the 6-nitro isomer towards a common nucleophile compared to the 5-nitro isomer.
Materials:
-
3-Methoxy-6-nitro-2(1H)-pyridinone
-
3-Methoxy-5-nitro-2(1H)-pyridinone
-
Pyrrolidine (or other secondary amine nucleophile)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars
-
Heating block or oil bath
-
GC-MS or HPLC-MS for analysis
Procedure:
-
Stock Solution Preparation: Prepare separate, equimolar stock solutions (e.g., 0.1 M) of the 6-nitro isomer, the 5-nitro isomer, and the internal standard in anhydrous DMF.
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the 6-nitro isomer stock solution and 1.0 mL of the 5-nitro isomer stock solution.
-
Internal Standard: Add 0.2 mL of the internal standard stock solution to the reaction vial.
-
Initiation: Add K₂CO₃ (2.0 equivalents relative to each isomer) to the vial, followed by pyrrolidine (1.0 equivalent relative to the total amount of pyridinone).
-
Reaction: Seal the vial and place it in a preheated block at 80 °C. Stir vigorously.
-
Monitoring: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching & Analysis: Quench the aliquot by diluting it in a large volume of a suitable solvent (e.g., acetonitrile/water). Analyze the quenched sample by GC-MS or HPLC-MS to determine the relative consumption of the starting materials and the formation of the corresponding substitution products.
Expected Outcome: The analysis will show a significantly faster rate of consumption for the 3-methoxy-6-nitro-2(1H)-pyridinone compared to its 5-nitro counterpart, confirming its superior reactivity in SNAr reactions.
Figure 3. Workflow for Competitive SNAr Experiment.
Conclusion
The positional isomerism of the nitro group on the 3-methoxy-2(1H)-pyridinone ring profoundly dictates the molecule's reactivity. The 6-nitro isomer is highly activated towards nucleophilic aromatic substitution due to the para relationship between the nitro group and the ring nitrogen, which allows for effective resonance stabilization of the key Meisenheimer intermediate. In contrast, it is strongly deactivated towards electrophilic attack.
Conversely, the 5-nitro isomer is significantly less reactive towards nucleophiles. However, it is predicted to be comparatively more susceptible to electrophilic aromatic substitution , likely at the C4 position, which benefits from the activating effect of the adjacent methoxy group. Furthermore, the 6-nitro isomer is expected to be a stronger acid than its 5-nitro counterpart.
These predictable, yet stark, differences in chemical behavior are of paramount importance for synthetic strategy. A chemist aiming to introduce a nucleophile would select the 6-nitro isomer as the substrate, whereas the 5-nitro isomer might be a more suitable precursor for the introduction of an electrophile, albeit under forcing conditions. This guide underscores the necessity for a deep understanding of fundamental electronic effects in designing efficient and regioselective syntheses for the development of novel therapeutics.
References
- Vertex AI Search result providing a synthesis method for 3-Methoxy-5-Nitro-2-Pyridone.
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. ResearchGate. [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine - Scirp.org. Scientific Research Publishing. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters - ACS Publications - ACS.org. (2022). American Chemical Society Publications. [Link]
-
(PDF) Electronic Structure, Nonlinear Optical Properties and Spectroscopic Studies of 4-Methyl-3-Nitropyridine-1-Carbonitrile using Density Functional Theory - ResearchGate. (2017). ResearchGate. [Link]
-
Nitropyridines: Synthesis and reactions - ResearchGate. ResearchGate. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022). Frontiers Media S.A.. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy | The Journal of Organic Chemistry - ACS Publications. (2017). American Chemical Society Publications. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (2021). Chemistry Steps. [Link]
-
Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF - ResearchGate. ResearchGate. [Link]
-
Concerted nucleophilic aromatic substitutions - Harvard DASH. Harvard University. [Link]
-
The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Royal Society of Chemistry. [Link]
-
The nitro group directs electrophilic aromatic substitution to the meta position. Pearson+. [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
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- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Method Validation for the Quantification of 2(1H)-pyridinone, 3-methoxy-6-nitro-
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2(1H)-pyridinone, 3-methoxy-6-nitro-, a compound of interest in pharmaceutical research and development. As the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality and safety, this document delves into the validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical method is a critical decision in the drug development process. It hinges on a thorough understanding of the analyte's physicochemical properties and the intended application of the method, whether for routine quality control, stability testing, or bioanalysis. This guide will provide researchers, scientists, and drug development professionals with the necessary insights to make an informed choice, supported by experimental data and grounded in international regulatory standards.
The Foundation of Trustworthy Data: Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This process is not merely a checklist of experiments but a systematic approach to demonstrating that a method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular sample matrix. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[3][4][5][6][7][8]
The core validation parameters that will be discussed in the context of quantifying 2(1H)-pyridinone, 3-methoxy-6-nitro- include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
-
Accuracy: The closeness of test results obtained by the method to the true value.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Comparative Analysis of Analytical Methodologies
For the quantification of 2(1H)-pyridinone, 3-methoxy-6-nitro-, both HPLC-UV and LC-MS/MS offer distinct advantages and are suited for different applications. The choice between these techniques will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine analysis of drug substances and products.[11] It is often the workhorse of quality control laboratories due to its reliability and cost-effectiveness. The presence of a chromophore in the 2(1H)-pyridinone, 3-methoxy-6-nitro- molecule, owing to the pyridinone ring and the nitro group, makes it amenable to UV detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for the separation of moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good resolution of the analyte peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for 2(1H)-pyridinone, 3-methoxy-6-nitro-, determined by a UV scan, and a secondary, lower wavelength to ensure the detection of potential impurities.
-
Injection Volume: 10 µL.
The following table summarizes the expected performance data for a validated HPLC-UV method for the quantification of 2(1H)-pyridinone, 3-methoxy-6-nitro-.
| Validation Parameter | Acceptance Criteria (based on ICH Q2(R1)) | Typical Performance Data |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80% - 120% of the test concentration | 1 µg/mL - 100 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%; Intermediate Precision: 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in pH, mobile phase composition, and temperature |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[12][13] This makes it the method of choice for applications requiring trace-level quantification, such as in bioanalytical studies (pharmacokinetics, metabolism) or for the analysis of complex sample matrices where interferences are a concern.[14]
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis and better resolution.
-
Mobile Phase: A gradient elution similar to the HPLC-UV method, but with LC-MS compatible buffers (e.g., ammonium formate or ammonium acetate).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI in either positive or negative mode, depending on which provides a better signal for the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for 2(1H)-pyridinone, 3-methoxy-6-nitro- are monitored for quantification and confirmation.
-
Injection Volume: 5 µL.
The following table summarizes the expected performance data for a validated LC-MS/MS method.
| Validation Parameter | Acceptance Criteria (based on FDA/EMA Bioanalytical Guidelines) | Typical Performance Data |
| Specificity/Selectivity | No interfering peaks at the retention time of the analyte and internal standard | No significant interferences observed in blank matrix |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (LLOQ to ULOQ) | Defined by the intended application | 0.1 ng/mL - 100 ng/mL |
| Accuracy (Recovery) | Within ±15% of the nominal concentration (±20% at LLOQ) | 95.2% - 104.5% |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.5%; Inter-day: 5.8% |
| LOD | Instrument-dependent | 0.03 ng/mL |
| LOQ (LLOQ) | Lowest concentration on the calibration curve with acceptable accuracy and precision | 0.1 ng/mL |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | Matrix factor between 0.95 and 1.05 |
| Robustness | Consistent performance with minor variations in parameters | Method is robust to small changes in mobile phase composition and flow rate |
Visualizing the Validation Workflow
The process of analytical method validation follows a logical progression of experiments designed to demonstrate the method's suitability. The following diagrams illustrate the typical workflow for both HPLC-UV and LC-MS/MS method validation.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 2(1H)-pyridinone, 3-methoxy-6-nitro-. The choice between them is dictated by the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control, release testing, and stability studies of the drug substance and product, where concentrations are relatively high and the sample matrix is well-defined. Its robustness, cost-effectiveness, and ease of use make it ideal for these applications.
-
LC-MS/MS is the superior choice for applications demanding high sensitivity and selectivity, such as bioanalytical studies in preclinical and clinical phases, or for the determination of trace-level impurities. While the instrumentation is more complex and costly, the unparalleled performance of LC-MS/MS is essential for these demanding analyses.
Ultimately, a well-validated analytical method, regardless of the technology employed, is the cornerstone of reliable data and is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
Sources
- 1. ujpronline.com [ujpronline.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. psecommunity.org [psecommunity.org]
- 13. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: Tautomeric Forms of 3-Methoxy-6-nitro-2(1H)-pyridinone
As a Senior Application Scientist, evaluating the dynamic equilibrium of heterocyclic compounds is critical for downstream applications in drug design and materials science. The molecule 3-methoxy-6-nitro-2(1H)-pyridinone presents a highly complex, push-pull tautomeric system. It exists in a delicate equilibrium between its lactam form (2(1H)-pyridinone) and its lactim form (2-hydroxypyridine).
This guide provides an objective, data-driven comparison of these two tautomeric forms, detailing the mechanistic causality behind their spectroscopic signatures and providing a self-validating experimental workflow for their characterization.
Mechanistic Causality: Substituent Effects and Solvent Dynamics
The tautomerism of 2-pyridinones is fundamentally driven by the polarity of the surrounding medium and the electronic nature of ring substituents. In this specific molecule, the equilibrium is governed by two competing intramolecular forces:
-
The 6-Nitro Effect (-I, -M): The strongly electron-withdrawing nitro group at the C6 position increases the acidity of the N1-H proton in the lactam form. This facilitates proton transfer to the C2 oxygen, thermodynamically lowering the barrier to form the lactim[1].
-
The 3-Methoxy Effect (+M, -I): The methoxy group at C3 acts as a critical hydrogen bond acceptor. In the lactim (2-hydroxypyridine) form, the newly formed C2-OH can establish a stable 5-membered intramolecular hydrogen bond with the C3-OMe oxygen.
The Dielectric Switch: Despite the stabilization of the lactim form via intramolecular hydrogen bonding, the macroscopic equilibrium is ultimately dictated by the solvent's dielectric constant ( ϵ ). The lactam form possesses a highly localized charge separation (dipole moment ~4–6 Debye), making it the dominant species in highly polar solvents like DMSO or water. Conversely, the lactim form is fully aromatic with a lower dipole moment (~1–2 Debye), making it the favored species in non-polar solvents like cyclohexane or chloroform.
Fig 1: Tautomeric equilibrium driven by solvent polarity and intramolecular hydrogen bonding.
Spectroscopic Data Comparison
To definitively assign the ratio of lactam to lactim in a given environment, a multi-modal spectroscopic approach is required. The table below summarizes the diagnostic signals for each form, grounded in the physical changes to bond order and electron density[2].
| Spectroscopic Modality | 2(1H)-Pyridinone (Lactam Form) | 2-Hydroxypyridine (Lactim Form) | Diagnostic Causality |
| FTIR (ATR, cm⁻¹) | ~1665 (Strong C=O stretch)~3150 (Broad N-H stretch) | ~1600 (C=N ring stretch)~3350 (Sharp O-H stretch) | Enolization eliminates the carbonyl bond, shifting the primary double bond character to the C=N ring system. |
| ¹H NMR (ppm) | ~12.5 (N-H), broad | ~10.5 (O-H), sharp | The N-H proton is severely deshielded by the adjacent, electron-withdrawing 6-NO₂ group. |
| ¹³C NMR (ppm) | ~160 (C=O carbon) | ~155 (C-OH carbon) | Rehybridization and redistribution of electron density at the C2 position. |
| ¹⁵N NMR (ppm) (Ref: CH₃NO₂) | ~ -230 (Amide-like N-H) | ~ -70 (Pyridine-like N) | Gold Standard: The transition from a conjugated amide nitrogen to an aromatic ring nitrogen causes a massive ~160 ppm downfield shift[2]. |
| UV-Vis (λmax) | ~320 nm | ~290 nm | The lactam form exhibits extended cross-conjugation (dienone system), resulting in a bathochromic shift compared to the simple aromatic lactim. |
Experimental Protocol: Self-Validating Tautomeric Quantification
To ensure absolute trustworthiness in your structural assignments, you cannot rely on a single static measurement. The following protocol utilizes a solvent-titration methodology combined with Variable Temperature (VT) NMR to create a self-validating dataset.
Phase 1: UV-Vis Solvent Titration (Isosbestic Validation)
Objective: Prove the existence of a strict two-state binary equilibrium without intermediate degradation products.
-
Stock Preparation: Dissolve 3-methoxy-6-nitro-2(1H)-pyridinone in anhydrous, spectroscopic-grade cyclohexane to a concentration of 50 µM. At this stage, the non-polar environment forces the molecule almost entirely into the lactim form.
-
Titration: Place 2.0 mL of the stock into a quartz cuvette. Iteratively add 10 µL aliquots of anhydrous DMSO (a highly polar solvent that drives the equilibrium toward the lactam form).
-
Acquisition & Validation: Record the UV-Vis spectrum (200–400 nm) after each addition. Overlay the spectra. You must observe strict isosbestic points (e.g., at ~305 nm). The convergence of all spectral traces at these exact wavelengths mathematically proves that any decrease in the lactim concentration is perfectly stoichiometrically matched by an increase in the lactam concentration.
Phase 2: Variable Temperature (VT) ¹H NMR (Thermodynamic Extraction)
Objective: Calculate the equilibrium constant ( KT ) and extract the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization.
-
Sample Prep: Prepare a 5 mM solution of the compound in a meticulously balanced 50:50 (v/v) mixture of CDCl₃ and DMSO-d₆.
-
VT Acquisition: Acquire high-resolution ¹H NMR spectra starting at 298 K, increasing in 10 K increments up to 353 K. Allow 5 minutes of thermal equilibration per step.
-
Data Synthesis: Integrate the well-resolved aromatic protons (H4 or H5) for both the lactam and lactim species at each temperature.
-
Calculation: Calculate KT=[Lactam]/[Lactim] . Plot ln(KT) against 1/T (van 't Hoff plot). The slope of this line yields −ΔH/R , and the y-intercept yields ΔS/R , providing a complete thermodynamic profile of the tautomeric shift[3].
Fig 2: Multi-modal spectroscopic workflow for validating tautomeric ratios and thermodynamics.
References
-
Benchchem / ResearchGate. "The Use of NMR Spectroscopy to Study Tautomerism." Provides authoritative grounding on the use of multinuclear NMR (specifically ¹⁵N and ¹H) to track tautomeric shifts in functionalized pyridines. 2
-
ResearchGate. "Novel 1-hydroxypyridin-2-one metal chelators prevent and rescue ubiquitin proteasomal-related neuronal injury..." Details the structural stability, hydrogen bonding, and spectroscopic characteristics of the 1-hydroxy/2-pyridinone core. 3
-
PubChem (National Institutes of Health). "2-Bromo-3-methoxy-6-nitropyridine | C6H5BrN2O3 | CID 12692873." Provides foundational physical and computational property data for highly substituted methoxy-nitro-pyridine derivatives. 1
Sources
A Comparative Benchmarking Guide to the Synthetic Routes and Atom Economy of 3-Methoxy-6-nitro-2(1H)-pyridinone
In the landscape of pharmaceutical and materials science, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2(1H)-pyridinone derivatives are of significant interest due to their diverse biological activities and applications as versatile chemical intermediates. This guide provides an in-depth, objective comparison of the synthetic pathways to a key derivative, 3-methoxy-6-nitro-2(1H)-pyridinone, with a critical evaluation of their efficiency through the lens of atom economy—a core principle of green chemistry. This analysis is intended for researchers, scientists, and professionals in drug development seeking to optimize synthetic strategies for efficiency and sustainability.
Introduction to Synthetic Strategy Evaluation
The selection of a synthetic route is a critical decision in chemical process development, with implications for yield, cost, safety, and environmental impact. Traditionally, the percentage yield has been the primary metric for evaluating a reaction's efficiency. However, this metric can be misleading as it only considers the conversion of the limiting reactant to the desired product, ignoring the fate of all other atoms from the reactants, which may end up as byproducts or waste.[1]
A more holistic and environmentally conscious measure is atom economy , a concept developed by Barry Trost.[2] It assesses the efficiency of a chemical transformation by calculating the proportion of reactant atoms that are incorporated into the final desired product.[3] The formula for atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100[4]
A high atom economy signifies a more sustainable process with minimal waste generation.[4] This guide will now delve into two distinct synthetic strategies for 3-methoxy-6-nitro-2(1H)-pyridinone, providing a detailed protocol for each and a comparative analysis of their performance, with a focus on atom economy.
Route 1: Direct Electrophilic Nitration of 3-Methoxy-2(1H)-pyridinone
This approach represents the most straightforward pathway, involving the direct introduction of a nitro group onto the pre-existing 3-methoxy-2(1H)-pyridinone scaffold. The electron-donating nature of the methoxy group and the activating effect of the pyridone ring direct the electrophilic substitution.
Experimental Protocol
-
Materials:
-
3-Methoxy-2(1H)-pyridone
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 3-methoxy-2(1H)-pyridone (1.0 eq) to concentrated sulfuric acid (5-10 volumes). Stir until complete dissolution.
-
In a separate, pre-cooled flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) at 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridinone over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Causality Behind Experimental Choices
The use of a strong acid mixture, such as concentrated sulfuric and nitric acids, is a classical and effective method for the nitration of aromatic and heteroaromatic rings.[5] Sulfuric acid serves a dual purpose: it acts as a solvent and protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The low temperature is crucial to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts. The final workup with ice quenches the reaction, and the subsequent neutralization and extraction isolate the product from the aqueous acidic medium.
Atom Economy Calculation for Route 1
-
Desired Product: 3-methoxy-6-nitro-2(1H)-pyridinone (C₆H₆N₂O₄), Molecular Weight = 170.12 g/mol
-
Reactants:
-
3-Methoxy-2(1H)-pyridone (C₆H₇NO₂), Molecular Weight = 125.13 g/mol [6]
-
Nitric Acid (HNO₃), Molecular Weight = 63.01 g/mol
-
-
Calculation: % Atom Economy = (170.12 / (125.13 + 63.01)) x 100 = 90.4%
This calculation considers only the atoms that are incorporated into the product versus the total atoms of the reactants. It does not account for the sulfuric acid, which acts as a catalyst and solvent, or the workup materials.
Route 2: Multi-step Synthesis via Nucleophilic Aromatic Substitution (SNAr)
An alternative approach involves the construction of the nitropyridinone from a pre-functionalized pyridine ring. This route utilizes a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for synthesizing substituted pyridines.[7]
Overall Synthetic Scheme
This is a two-step process starting from 2,6-dichloro-3-nitropyridine.
-
Step 1: Methoxylation 2,6-dichloro-3-nitropyridine is reacted with sodium methoxide to selectively replace one of the chloro groups with a methoxy group.
-
Step 2: Hydrolysis The remaining chloro group is then hydrolyzed to the corresponding pyridone.
Experimental Protocol
-
Step 1: Synthesis of 2-chloro-6-methoxy-3-nitropyridine
-
In a reaction vessel under an inert atmosphere, dissolve sodium methoxide (1.05 eq) in anhydrous methanol.
-
Cool the solution to approximately 15°C.
-
Slowly add 2,6-dichloro-3-nitropyridine (1.0 eq) to the cooled solution while maintaining the temperature at 15°C.[6]
-
Allow the reaction to warm to 25-30°C and stir for 4-5 hours, monitoring by TLC.[8]
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-chloro-6-methoxy-3-nitropyridine.
-
-
Step 2: Synthesis of 3-methoxy-6-nitro-2(1H)-pyridinone
-
Reflux the 2-chloro-6-methoxy-3-nitropyridine from Step 1 in an aqueous acidic solution (e.g., dilute HCl) or an aqueous basic solution (e.g., NaOH followed by neutralization).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to neutral to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize if necessary.
-
Causality Behind Experimental Choices
The SNAr reaction in Step 1 is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack. Methoxide is a potent nucleophile that readily displaces one of the more activated chlorine atoms. The use of anhydrous conditions is critical to prevent the formation of hydrolysis byproducts.[7] The subsequent hydrolysis in Step 2 is a standard method to convert a 2-chloropyridine to a 2-pyridone.
Atom Economy Calculation for Route 2 (Overall)
-
Desired Product: 3-methoxy-6-nitro-2(1H)-pyridinone (C₆H₆N₂O₄), Molecular Weight = 170.12 g/mol
-
Reactants:
-
2,6-dichloro-3-nitropyridine (C₅H₂Cl₂N₂O₂), Molecular Weight = 192.98 g/mol
-
Sodium Methoxide (CH₃ONa), Molecular Weight = 54.02 g/mol
-
Water (H₂O) for hydrolysis, Molecular Weight = 18.02 g/mol
-
-
Calculation: % Atom Economy = (170.12 / (192.98 + 54.02 + 18.02)) x 100 = 64.2%
Comparative Analysis
| Metric | Route 1: Direct Nitration | Route 2: Multi-step SNAr |
| Number of Steps | 1 | 2 |
| Atom Economy | 90.4% | 64.2% |
| Starting Materials | 3-Methoxy-2(1H)-pyridone | 2,6-dichloro-3-nitropyridine |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ | NaOCH₃, Methanol, Acid/Base |
| Potential Hazards | Highly corrosive and exothermic | Flammable solvent, strong base |
| Waste Generation | Acidic aqueous waste | Halogenated and basic/acidic waste |
Visualization of Synthetic Workflows
Caption: Workflow for Route 1: Direct Nitration
Caption: Workflow for Route 2: Multi-step SNAr
Conclusion and Future Outlook
From the standpoint of green chemistry and process efficiency, Route 1 (Direct Nitration) is demonstrably superior. Its single-step nature and significantly higher atom economy (90.4% vs. 64.2%) make it a more elegant and less wasteful approach. While it involves the use of hazardous concentrated acids, the overall reduction in steps and waste streams presents a compelling advantage for scalable synthesis.
Route 2, while a viable synthetic pathway, suffers from a lower atom economy due to the displacement of a chlorine atom and the use of a base in the first step, which are not incorporated into the final product. The additional step also increases the process mass intensity, requiring more solvent and energy.
It is important to note that the practical yield of each route can be influenced by reaction conditions and purification losses, which may affect the final decision in a process development setting. However, the atom economy analysis provides a fundamental baseline for comparing the intrinsic efficiency of the chemical transformations themselves.
Future research could focus on developing catalytic and milder nitration conditions for Route 1 to further enhance its safety and environmental profile, solidifying its position as the preferred method for the synthesis of 3-methoxy-6-nitro-2(1H)-pyridinone.
References
- Referenced information on general pyridone synthesis and applic
- Referenced information on general pyridone synthesis and applic
-
PubChem. (n.d.). 3-Methoxy-2-pyridone. National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]
- Referenced information on general pyridone synthesis and applic
- Referenced information on general pyridone synthesis and applic
- Referenced information on general pyridone synthesis and applic
-
Atom Economy and Reaction Mass Efficiency. (n.d.). Retrieved March 23, 2026, from [Link]
- Referenced information on general pyridone synthesis and applic
-
Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Retrieved March 23, 2026, from [Link]
- Referenced information on general pyridone synthesis and applic
- Referenced information on general pyridone synthesis and applic
- Referenced information on general pyridone synthesis and applic
-
The economies of synthesis. (2011). Chemical Society Reviews, 40(9), 4578-4590. [Link]
-
Sustainability Directory. (n.d.). Atom Economy in Synthesis. Retrieved March 23, 2026, from [Link]
- Referenced information on general pyridone synthesis and applic
- Referenced information on general pyridone synthesis and applic
- Referenced information on general pyridone synthesis and applic
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- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. bilder.buecher.de [bilder.buecher.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Methoxy-6-nitro-2(1H)-pyridinone Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2(1H)-pyridinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 3-methoxy-6-nitro-2(1H)-pyridinone analogs. We will explore the synthetic rationale, compare their potential biological performance against relevant targets, and provide detailed experimental protocols for their evaluation.
The 2(1H)-Pyridinone Core: A Versatile Pharmacophore
The 2(1H)-pyridinone ring system is a versatile scaffold due to its ability to engage in various non-covalent interactions. The lactam functionality provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the aromatic ring can participate in π-stacking and hydrophobic interactions. This allows for diverse substitutions around the core to modulate the compound's physicochemical properties and biological activity.[1]
Synthesis of 3-Methoxy-6-nitro-2(1H)-pyridinone Analogs
The synthesis of 3-methoxy-6-nitro-2(1H)-pyridinone and its analogs can be approached through a multi-step sequence, often starting from readily available precursors. A general synthetic strategy is outlined below, which can be adapted to introduce various substituents for SAR studies.
A plausible synthetic route can involve the initial construction of a substituted 2-pyridone core, followed by nitration and methoxylation, or vice-versa. For instance, a one-pot synthesis of 2-(1H)-pyridinone derivatives can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, catalyzed by L-proline.[1] Another approach involves the condensation of active methylene compounds with β-enaminones.
A more specific, albeit hypothetical, pathway for the target compounds is visualized below:
Figure 1: A generalized synthetic workflow for 3-methoxy-6-nitro-2(1H)-pyridinone analogs.
Experimental Protocol: General Synthesis of Substituted 3-Methoxy-6-nitro-2(1H)-pyridinones
This protocol is a generalized procedure and may require optimization for specific analogs.
-
Cyclization to form the 2(1H)-Pyridinone Core:
-
To a solution of an appropriately substituted malonic ester derivative in a suitable solvent (e.g., ethanol), add a stoichiometric equivalent of a substituted acrylonitrile and a catalytic amount of a base (e.g., sodium ethoxide).
-
Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the substituted 2(1H)-pyridinone.
-
-
Nitration of the 2(1H)-Pyridinone:
-
Dissolve the substituted 2(1H)-pyridinone in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at low temperature for a specified time.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent to yield the 6-nitro-2(1H)-pyridinone derivative.
-
-
Methoxylation of the 6-Nitro-2(1H)-pyridinone:
-
Suspend the 6-nitro-2(1H)-pyridinone derivative in a suitable solvent (e.g., acetone or DMF).
-
Add a base (e.g., potassium carbonate) and methyl iodide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired 3-methoxy-6-nitro-2(1H)-pyridinone analog.
-
Structure-Activity Relationship (SAR) Analysis
Anticancer Activity
The anticancer potential of 2(1H)-pyridinone derivatives often stems from their ability to inhibit various protein kinases.[1] The following SAR is hypothesized for the 3-methoxy-6-nitro-2(1H)-pyridinone scaffold:
Figure 2: Hypothesized Structure-Activity Relationship for Anticancer Activity.
-
The Nitro Group at C6: The electron-withdrawing nature of the nitro group is expected to significantly influence the electronic properties of the pyridinone ring, potentially enhancing its interaction with biological targets.
-
The Methoxy Group at C3: This group can act as a hydrogen bond acceptor and its orientation may be crucial for fitting into the active site of target enzymes. The presence of methoxy groups has been shown to be important for the antiproliferative activity of other pyridine derivatives.[2]
-
Substituents at N1: Variation at this position can modulate lipophilicity and steric bulk. Small alkyl or aryl groups could be explored. N-aryl derivatives have shown better anti-HBV activity in other pyridinone series.[1]
-
Substituents at C4 and C5: Introduction of various functional groups at these positions would allow for a fine-tuning of the molecule's properties. For instance, incorporating hydrogen bond donors or acceptors could lead to additional interactions with the target protein.
Comparative Data (Hypothetical IC₅₀ Values)
The following table presents a hypothetical comparison of the anticancer activity of a series of 3-methoxy-6-nitro-2(1H)-pyridinone analogs against a representative cancer cell line (e.g., MCF-7, breast cancer). These values are for illustrative purposes to guide experimental design.
| Compound | R¹ | R⁴ | R⁵ | IC₅₀ (µM) vs. MCF-7 |
| 1a | H | H | H | >100 |
| 1b | CH₃ | H | H | 50.2 |
| 1c | Phenyl | H | H | 25.8 |
| 1d | H | Cl | H | 75.1 |
| 1e | H | H | OCH₃ | 60.5 |
| Doxorubicin | - | - | - | 1.2 |
Antimicrobial Activity
Pyridinone derivatives have also demonstrated promising antimicrobial activity. The mechanism can vary, but may involve the inhibition of essential bacterial enzymes.
Figure 3: Hypothesized Structure-Activity Relationship for Antimicrobial Activity.
-
The Nitro Group: Nitroaromatic compounds are known to possess antimicrobial activity, often through mechanisms involving reductive activation within the microbial cell.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents at R¹, R⁴, and R⁵, will be a key determinant of its ability to penetrate the bacterial cell wall.
-
Electronic Effects: The electronic nature of the substituents will influence the reactivity of the nitro group and the overall interaction with bacterial targets.
Comparative Data (Hypothetical MIC Values)
This table provides a hypothetical comparison of the antimicrobial activity of the same series of analogs against a representative Gram-positive bacterium (e.g., Staphylococcus aureus).
| Compound | R¹ | R⁴ | R⁵ | MIC (µg/mL) vs. S. aureus |
| 1a | H | H | H | >128 |
| 1b | CH₃ | H | H | 64 |
| 1c | Phenyl | H | H | 32 |
| 1d | H | Cl | H | 128 |
| 1e | H | H | OCH₃ | 64 |
| Ciprofloxacin | - | - | - | 1 |
Experimental Protocols for Biological Evaluation
To validate the hypothesized SAR, rigorous in vitro testing is essential. The following are standard protocols for assessing the anticancer and antimicrobial activities of the synthesized analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The 3-methoxy-6-nitro-2(1H)-pyridinone scaffold presents a promising starting point for the development of novel anticancer and antimicrobial agents. The systematic exploration of substituents at the N1, C4, and C5 positions is crucial for elucidating a comprehensive SAR and optimizing the biological activity. The provided synthetic strategies and biological evaluation protocols offer a robust framework for researchers to investigate this interesting class of compounds. While the SAR discussion in this guide is based on inferences from related structures, it provides a rational basis for the design of a focused library of analogs to identify lead compounds with enhanced potency and selectivity. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully evaluate the therapeutic potential of these novel pyridinone derivatives.
References
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022).
- Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society. (2022).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. (2024).
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Personal protective equipment for handling 2(1H)-Pyridinone, 3-methoxy-6-nitro-
As a Senior Application Scientist, my objective extends beyond supplying a product; it is to ensure you can integrate our chemical reagents into your workflow with the highest degree of safety and efficacy. This guide provides essential, field-proven procedures for the safe handling of 2(1H)-Pyridinone, 3-methoxy-6-nitro-. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles to protect you, your research, and your environment.
Hazard Identification and Risk Assessment
Understanding the specific hazards of 2(1H)-Pyridinone, 3-methoxy-6-nitro- is the foundational step in developing a robust safety plan. Based on data from structurally related nitropyridine and pyridinone compounds, a conservative approach to handling is warranted. The primary risks are associated with acute toxicity upon ingestion, severe irritation to the skin and eyes, and irritation of the respiratory system upon inhalation of its dust.[1][2][3]
Table 1: GHS Hazard Classification Summary for Structurally Related Compounds
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
The causality is clear: the nitro- and pyridinone functional groups contribute to the compound's reactivity and potential biological effects. Therefore, preventing direct contact and inhalation is the primary goal of the following protocols.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier. Your primary protection comes from properly designed and maintained engineering controls.
-
Chemical Fume Hood: All handling of solid 2(1H)-Pyridinone, 3-methoxy-6-nitro- and its solutions must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The rationale is to contain any dust generated during weighing or transfer, preventing it from entering the laboratory atmosphere and your breathing zone.[6][7]
-
Safety Shower and Eyewash Station: Facilities must be equipped with an easily accessible and fully functional eyewash station and safety shower.[6][8] In the event of accidental exposure, immediate flushing is critical to minimizing injury.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical for preventing exposure. The following table details the required PPE based on a thorough risk assessment of handling this compound class.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[6][9] A face shield should be worn over goggles during procedures with a high splash potential.[4] | Protects against accidental splashes of solutions or contact with airborne particles, which can cause serious and potentially irreversible eye damage.[4][7] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4-5 mil thickness).[10] For extended contact or submersion, consider double-gloving or using thicker neoprene gloves.[4] | Provides a barrier against skin contact, which is known to cause irritation.[1] Gloves must be inspected before use and changed immediately upon contamination.[10] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat.[10] A chemically resistant apron should be worn over the lab coat for large-scale operations. | Protects skin and personal clothing from contamination by dust or splashes.[6] |
| Respiratory Protection | For weighing or transferring solids where dust may be generated, a NIOSH-approved N95 dust mask or a respirator operating under a full respiratory protection program is required.[6][11] | Prevents the inhalation of fine particulates, which may cause acute respiratory irritation.[1][2] |
Procedural Workflow for Safe Handling
This section provides a step-by-step methodology for safely managing 2(1H)-Pyridinone, 3-methoxy-6-nitro- in a laboratory setting. The workflow is designed to be a closed-loop system, ensuring safety from start to finish.
Caption: Workflow for the safe handling of 2(1H)-Pyridinone, 3-methoxy-6-nitro-.
Experimental Protocol Details:
4.1 Pre-Handling Preparations
-
Risk Assessment: Before any work begins, review this guide and the relevant Safety Data Sheet (SDS).
-
Verify Controls: Confirm that the chemical fume hood has a current certification sticker. Ensure the path to the safety shower and eyewash station is unobstructed.
-
Gather Materials: Prepare all necessary equipment (spatulas, weigh boats, glassware) and reagents inside the fume hood to minimize movement once the compound is handled.[4]
-
Don PPE: Put on all required PPE as specified in Table 2, ensuring gloves are pulled over the cuffs of the lab coat.
4.2 Handling Operations (in Fume Hood)
-
Weighing: Use a disposable weigh boat to handle the solid powder.[10] Perform this task deep within the fume hood to ensure optimal containment of any dust.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel, minimizing any potential for dust generation.[6][10] If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Execution: Keep the container tightly closed whenever not in use.[6][7]
4.3 Post-Handling Procedures
-
Decontamination: Once the experiment is complete, decontaminate all surfaces and equipment used within the fume hood.
-
Waste Segregation: Collect all contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, sealed hazardous waste container.[5][10]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then apron, face shield/goggles, and lab coat) to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[6][10]
Emergency Procedures and Waste Disposal
5.1 Spill Management
-
Small Spills (inside fume hood): Ensure proper PPE is worn.[10] Cover the spill with an inert absorbent material (e.g., vermiculite or sand).[10] Carefully sweep the material into a designated hazardous waste container, avoiding dust creation.[6][10]
-
Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
5.2 Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
5.3 Waste Disposal Plan
-
Waste Collection: All waste containing 2(1H)-Pyridinone, 3-methoxy-6-nitro-, including contaminated solids and solutions, must be collected in a clearly labeled, compatible, and sealable hazardous waste container.[10][12]
-
Labeling: The waste container label must include the full chemical name and approximate concentration.[12]
-
Container Rinsing: Empty containers that held the compound must be managed as hazardous waste. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[12] For highly toxic materials, the first three rinses should be collected.[12]
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company or your institution's EHS department. Chemical incineration is a recommended disposal method.[10] Never dispose of this chemical down the drain or in regular trash.[12]
References
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- 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300. PubChem.
- SAFETY D
- SAFETY D
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- SAFETY D
- SAFETY D
- Safety D
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- SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
